Elsovaptan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H20ClN5O2 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
[(3S)-7-chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl]-(6-pyrimidin-2-yl-2,6-diazaspiro[3.3]heptan-2-yl)methanone |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-8-27-16-7-14(20)3-4-15(16)25(13)18(26)24-11-19(12-24)9-23(10-19)17-21-5-2-6-22-17/h2-7,13H,8-12H2,1H3/t13-/m0/s1 |
Clé InChI |
NDNOBDLJIOFPTI-ZDUSSCGKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Elsovaptan: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Research, Scientific, and Drug Development Professionals
Abstract
Elsovaptan is a potent and selective vasopressin V1a (V1aR) receptor antagonist that has emerged as a molecule of interest in pharmaceutical research. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, available experimental data, and methodologies for its synthesis and evaluation, intended to serve as a resource for researchers and professionals in drug development.
Chemical Identity and Structure
This compound is chemically identified as (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone.[1] Its structure is characterized by a chiral benzoxazine (B1645224) moiety linked to a pyrimidinyl-substituted diazaspiroheptane core.
| Identifier | Value |
| IUPAC Name | (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone[1] |
| CAS Number | 2296801-25-5[1] |
| Chemical Formula | C19H20ClN5O2[1] |
| Molecular Weight | 385.85 g/mol [1] |
| SMILES String | O=C(N1--INVALID-LINK--([H])COC2=C1C=CC(Cl)=C2)N(C3)CC3(C4)CN4C5=NC=CC=N5[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. The following table summarizes the available information. Further characterization is required to fully elucidate these properties.
| Property | Value | Source |
| Appearance | To be determined | [1] |
| Solubility | To be determined. A stock solution of 10 mM in DMSO has been noted. | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported | |
| LogP | Not reported | |
| Stability | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage at -20°C.[1] |
Pharmacology
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[3] This receptor is a G-protein coupled receptor (GPCR) that mediates the vasoconstrictive and pressor effects of arginine vasopressin (AVP). By blocking the V1a receptor, this compound is expected to inhibit these downstream effects.
Mechanism of Action and Signaling Pathway
The binding of AVP to the V1a receptor typically activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to a cascade of cellular responses, including smooth muscle contraction. This compound, as a V1a receptor antagonist, competitively binds to the receptor, thereby preventing AVP from initiating this signaling cascade.
Binding Affinity
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are primarily found within patent literature, specifically patent WO2019050988. The following sections outline the general methodologies that would be employed for these processes.
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound is not publicly available outside of patent literature. However, based on its chemical structure, a plausible synthetic route would likely involve a multi-step process culminating in the coupling of the chiral benzoxazine and the substituted diazaspiroheptane moieties.
In Vitro V1a Receptor Binding Assay
To determine the binding affinity of this compound for the V1a receptor, a competitive radioligand binding assay would be a standard method.
Objective: To determine the inhibitory constant (Ki) of this compound for the human V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin.
-
Non-labeled competitor: Arginine Vasopressin.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare cell membranes from HEK293-hV1aR cells.
-
In a 96-well plate, add a fixed concentration of [3H]-AVP.
-
For total binding, add assay buffer. For non-specific binding, add a saturating concentration of unlabeled AVP.
-
For competition binding, add varying concentrations of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic (PK) Studies
To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound, in vivo studies in animal models such as rats or mice would be conducted.
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Protocol:
-
Administer a single dose of this compound to a cohort of animals via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F)
-
Stability Studies
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[2][6][7][8][9]
Objective: To evaluate the stability of this compound under various environmental conditions.
Protocol:
-
Store aliquots of this compound (as a solid and/or in solution) under different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[2][6]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for:
-
Appearance
-
Purity (using a stability-indicating HPLC method)
-
Presence of degradation products
-
Potency
-
-
Evaluate the data to establish a re-test period or shelf-life and recommend storage conditions.
Conclusion
This compound is a promising selective vasopressin V1a receptor antagonist with a well-defined chemical structure. While its pharmacological activity is established, a comprehensive public profile of its physicochemical properties and detailed experimental protocols remains to be fully elucidated. The information provided in this technical guide serves as a foundational resource for researchers, with the understanding that further investigation, particularly through access to primary patent literature and dedicated experimental studies, is necessary for a complete characterization of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. purple-diamond.com [purple-diamond.com]
- 3. Vasopressin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
Elsovaptan: A Technical Guide for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Elsovaptan, a potent and selective vasopressin V1a receptor antagonist, intended for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound is a small molecule antagonist of the vasopressin V1a receptor. Its fundamental physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 2296801-25-5 |
| Molecular Formula | C₁₉H₂₀ClN₅O₂ |
| Molecular Weight | 385.85 g/mol |
| Chemical Name | (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade through the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately mediates various physiological responses, including vasoconstriction, glycogenolysis, and social behaviors. By competitively blocking the binding of AVP, this compound inhibits this signaling pathway.
Experimental Protocols
Radioligand Binding Assay for V1a Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the vasopressin V1a receptor.
Materials:
-
Membranes from cells expressing the human V1a receptor.
-
Radioligand: [³H]-Arginine Vasopressin or a suitable iodinated V1a-selective antagonist.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: High concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer.
-
Non-specific Binding wells: Unlabeled Arginine Vasopressin.
-
Experimental wells: this compound dilutions.
-
-
Add the cell membrane preparation to all wells.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for this compound using non-linear regression analysis.
Preclinical Research in Alzheimer's Disease
Some preliminary research suggests a potential role for V1a receptor antagonists in the context of Alzheimer's disease. The rationale is based on the involvement of the vasopressin system in social memory and cognitive functions, which are impaired in Alzheimer's patients. Preclinical studies in animal models of Alzheimer's disease are necessary to evaluate the therapeutic potential of this compound.
Commonly used animal models for Alzheimer's disease include:
-
Transgenic mouse models: These models overexpress human amyloid precursor protein (APP) and/or presenilin (PSEN) genes with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques.
-
Chemical-induced models: Intracerebroventricular injection of streptozotocin (B1681764) or scopolamine (B1681570) can induce cognitive deficits and some pathological features of Alzheimer's disease.
Experimental approach in an animal model:
-
Animal Model Selection: Choose an appropriate Alzheimer's disease animal model.
-
Drug Administration: Administer this compound or vehicle to different groups of animals over a specified period.
-
Behavioral Testing: Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Histopathological Analysis: After the treatment period, analyze brain tissue for amyloid plaque deposition, neurofibrillary tangles, and neuroinflammation.
-
Biochemical Analysis: Measure levels of Aβ peptides and tau phosphorylation in brain homogenates.
Synthesis Outline
The chemical synthesis of this compound involves the coupling of two key intermediates: (S)-7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1][2]oxazine and 6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane, followed by the formation of the amide bond. The synthesis of the diazaspiro[3.3]heptane core is a critical step, often involving multi-step sequences.
Note: This is a generalized outline. For detailed, step-by-step synthesis protocols, please refer to relevant patents and synthetic chemistry literature.
Conclusion
This compound is a promising research compound with high potency and selectivity for the vasopressin V1a receptor. Its mechanism of action and potential therapeutic applications, particularly in CNS disorders like Alzheimer's disease, warrant further investigation. The experimental protocols and information provided in this guide are intended to facilitate future research into the pharmacological profile and therapeutic potential of this compound.
References
Elsovaptan: An In-Depth Technical Guide on a Novel Vasopressin V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on Elsovaptan. A comprehensive technical guide with detailed quantitative data and experimental protocols cannot be fully compiled as extensive preclinical and clinical data have not been publicly disclosed. Information regarding the detailed synthesis pathway is proprietary and contained within patent literature.
Executive Summary
This compound is a potent and selective non-peptide antagonist of the arginine vasopressin receptor 1A (V1aR). As a member of the "vaptan" class of drugs, it modulates the effects of the neurohormone arginine vasopressin (AVP). While the therapeutic potential of this compound is still under investigation, its high selectivity for the V1a receptor suggests its utility in exploring the role of this receptor in various physiological and pathological processes, potentially including those related to social behaviors, as well as cardiovascular and psychiatric disorders. This guide provides a summary of the known information regarding its discovery, mechanism of action, and the general signaling pathway it inhibits.
Discovery and Chemical Properties
The discovery of this compound likely emerged from targeted drug discovery programs aimed at developing selective V1a receptor antagonists. While specific details of its discovery are not available in peer-reviewed literature, its chemical structure is known.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-(7-chloro-3-methyl-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)(6-(pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)methanone |
| CAS Number | 2296801-25-5 |
| Chemical Formula | C₁₉H₂₀ClN₅O₂ |
| Molecular Weight | 385.85 g/mol |
Synthesis Pathway
The detailed synthesis of this compound is described in patent literature, specifically WO2019050988 A1. While the complete, step-by-step protocol from the patent is not publicly available for reproduction here, the general strategy involves the coupling of two key heterocyclic intermediates. Due to the proprietary nature of the detailed synthesis, a validated workflow diagram cannot be provided.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand arginine vasopressin (AVP), activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is integral to various physiological processes, including vasoconstriction, neurotransmission, and social behavior. By blocking the binding of AVP to the V1a receptor, this compound effectively inhibits these downstream signaling events.
Caption: Mechanism of this compound at the Vasopressin V1a Receptor.
Quantitative Data
A thorough search of scientific databases and clinical trial registries did not yield any publicly available quantitative data for this compound. This includes data related to:
-
Receptor Binding Affinity and Selectivity: No published Ki or IC₅₀ values for this compound at the V1a receptor or other receptors are available.
-
In Vitro and In Vivo Efficacy: No data from cell-based assays or animal models demonstrating the efficacy of this compound have been published.
-
Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not publicly available.
-
Pharmacodynamics: The dose-response relationship and time course of the pharmacological effects of this compound have not been described in the literature.
-
Toxicology: No public data on the safety and toxicology profile of this compound are available.
Consequently, no data tables can be presented at this time.
Experimental Protocols
Consistent with the lack of published quantitative data, no detailed experimental protocols for studies involving this compound are available in the public domain. This includes methodologies for:
-
Radioligand binding assays
-
Functional cell-based assays (e.g., calcium flux)
-
Animal models for efficacy testing
-
Pharmacokinetic and toxicology study designs
Due to the absence of this information, it is not possible to provide detailed experimental workflows or diagrams.
Conclusion and Future Outlook
This compound is a promising research tool and potential therapeutic candidate due to its classification as a potent and selective vasopressin V1a receptor antagonist. However, the current body of publicly available information is limited to its chemical identity and the general mechanism of action for its drug class. The lack of published preclinical and clinical data prevents a comprehensive evaluation of its therapeutic potential, safety, and pharmacokinetic profile. Future publications and clinical trial disclosures will be essential to fully understand the scientific and clinical value of this compound. Researchers in the field are encouraged to monitor patent literature and scientific conferences for emerging data on this compound.
References
Elsovaptan's Antagonistic Mechanism of Action at the Vasopressin V1a Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsovaptan (also known as balovaptan (B605908) or RG7314) is a potent and selective, orally available, brain-penetrant antagonist of the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) plays a crucial role in regulating social behaviors, and modulation of its V1a receptor has been a key area of interest for therapeutic intervention in neuropsychiatric disorders.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound at the V1a receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data: Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the human V1a receptor and exhibits significant selectivity over other related receptors. The following table summarizes the key quantitative data for this compound's interaction with vasopressin and oxytocin (B344502) receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |
| V1a | This compound (Balovaptan) | Ki | 1 | Human | [1] |
| V1a | This compound (Balovaptan) | Ki | 39 | Mouse | [1] |
| V2 | This compound (Balovaptan) | Selectivity Fold | >30,000 | Human | [1] |
| Oxytocin (OTR) | This compound (Balovaptan) | Selectivity Fold | 9,891 | Human | [1] |
Mechanism of Action at the V1a Receptor
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4] Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1a receptor undergoes a conformational change, leading to the activation of its associated Gq protein.
The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.[5]
This compound acts as a competitive antagonist at the V1a receptor. By binding to the receptor, it prevents AVP from binding and initiating the signaling cascade described above. This blockade of V1a receptor signaling is the core of this compound's mechanism of action.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
Preclinical Data on Elsovaptan in Alzheimer's Disease Models: A Search for Evidence
Despite a comprehensive search of publicly available scientific literature and data, no preclinical data specifically investigating "elsovaptan" in the context of Alzheimer's disease models could be identified. This suggests that "this compound" may be an internal project name, a very early-stage compound with no published data, or a potential misspelling of another therapeutic agent.
The investigation sought to collate and analyze preclinical evidence, including quantitative data on efficacy in reducing amyloid-beta or tau pathologies, ameliorating neuroinflammation, and improving cognitive function in animal models of Alzheimer's disease. The intended scope was to provide a detailed technical guide encompassing experimental protocols and visual representations of relevant biological pathways. However, the foundational information required for such a guide—published preclinical studies on this compound—is not currently in the public domain.
For researchers, scientists, and drug development professionals interested in the preclinical landscape of Alzheimer's disease, a wealth of data exists for other investigational compounds. Methodologies and experimental designs from these studies can serve as a valuable reference point.
General Methodologies in Preclinical Alzheimer's Disease Research
To provide context for the type of information that would be included in the requested guide, below are outlines of common experimental protocols and conceptual pathways frequently assessed in the preclinical evaluation of Alzheimer's disease drug candidates.
Standard Experimental Protocols:
-
Animal Models: Transgenic mouse models are the most common tools. These models are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) with mutations (e.g., Swedish, Indiana) and presenilin-1 (PSEN1) or presenilin-2 (PSEN2) mutations. Examples include the 5XFAD, 3xTg-AD, and APP/PS1 mouse lines. These models typically develop age-dependent amyloid plaques, and some also exhibit tau pathology and cognitive deficits.
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous), dosage, and treatment duration are critical parameters that vary depending on the compound's pharmacokinetic and pharmacodynamic properties.
-
Behavioral Testing: A battery of behavioral tests is used to assess cognitive function. Common tests include:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze and Radial Arm Maze: To assess spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
Fear Conditioning: To evaluate associative learning and memory.
-
-
Biochemical Analysis: Post-mortem brain tissue analysis is crucial for quantifying the pathological hallmarks of Alzheimer's disease.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of soluble and insoluble amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42).
-
Western Blotting: To detect and quantify levels of key proteins such as APP, BACE1, components of the γ-secretase complex, tau, and phosphorylated tau (p-tau) at various epitopes (e.g., AT8, PHF-1).
-
-
Immunohistochemistry and Histopathology: Brain sections are stained to visualize and quantify amyloid plaques and neurofibrillary tangles. Dyes like Thioflavin S or antibodies against Aβ and p-tau are commonly used. This allows for the assessment of plaque burden and the extent of tau pathology.
-
Neuroinflammation Assessment: The inflammatory response in the brain is a key aspect of Alzheimer's disease pathology.
-
Immunohistochemistry: Staining for markers of activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Cytokine/Chemokine Analysis: Measuring the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or cerebrospinal fluid (CSF) using techniques like multiplex assays.
-
Conceptual Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for understanding the mechanism of action of a potential therapeutic and the design of preclinical studies.
Conclusion
While a detailed technical guide on the preclinical data for this compound in Alzheimer's disease models cannot be provided due to the absence of public information, the frameworks and methodologies described above are representative of the current standards in the field. Researchers and drug development professionals are encouraged to apply these general principles when evaluating new therapeutic candidates.
Should the user have an alternative compound with publicly available preclinical data, a similar in-depth guide can be compiled. It is also recommended to verify the spelling of "this compound" or consult internal documentation if this is a proprietary compound.
The Vasopressin V1a Receptor: A Novel Target in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The arginine vasopressin (AVP) system, traditionally known for its role in regulating water balance and blood pressure, is increasingly implicated in the pathophysiology of neurodegenerative diseases. Central to this emerging role is the vasopressin V1a receptor (V1aR), a G-protein coupled receptor abundantly expressed in brain regions critical for cognition, mood, and social behavior. Mounting evidence suggests that dysregulation of V1aR signaling contributes to key pathological processes in neurodegeneration, including neuroinflammation, oxidative stress, and neuronal dysfunction. This technical guide provides a comprehensive overview of the current understanding of the V1aR's role in neurodegeneration, with a focus on Alzheimer's disease, Parkinson's disease, and Huntington's disease. We present quantitative data on receptor alterations, detailed experimental protocols for studying V1aR, and visualizations of its signaling pathways and proposed mechanisms of action in disease. This document aims to equip researchers and drug development professionals with the foundational knowledge to explore the V1aR as a potential therapeutic target for these devastating disorders.
Introduction to the Vasopressin V1a Receptor
The V1a receptor is a member of the Gq/11 family of G-protein coupled receptors (GPCRs). Upon binding its endogenous ligand, arginine vasopressin, the V1aR initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for a variety of neuronal functions, including neurotransmitter release, synaptic plasticity, and the regulation of gene expression.
The V1aR is widely distributed throughout the central nervous system, with notable expression in the hippocampus, amygdala, cortex, and hypothalamus. This distribution pattern aligns with the diverse behavioral and physiological functions attributed to central vasopressin signaling, such as social recognition, anxiety, and memory formation.
V1a Receptor Signaling Pathway
The canonical signaling pathway of the V1a receptor is initiated by the binding of arginine vasopressin, leading to a conformational change in the receptor and subsequent activation of the Gq alpha subunit. This triggers a cascade of intracellular events culminating in the activation of various downstream effectors.
Figure 1: V1a Receptor Canonical Signaling Pathway.
Role of the V1a Receptor in Neurodegenerative Diseases
Emerging evidence implicates the V1a receptor in the pathogenesis of several neurodegenerative disorders.
Alzheimer's Disease
In the context of Alzheimer's disease (AD), vasopressin has been shown to prevent amyloid-beta (Aβ)-induced impairment of long-term potentiation, a cellular correlate of memory[1]. While vasopressin levels have been reported to be altered in the AD brain, the specific changes in V1a receptor expression are still under investigation[2]. Preclinical studies using V1aR antagonists could provide valuable insights into the therapeutic potential of modulating this receptor in AD.
Parkinson's Disease
The role of the V1a receptor in Parkinson's disease (PD) is less clear. One study found no significant change in vasopressin levels in the substantia nigra of PD patients[3]. However, dopamine (B1211576) agonists used to treat PD have been shown to increase plasma AVP levels[4][5]. Further research is needed to elucidate the specific role of the V1aR in the dopaminergic system and its potential contribution to PD pathology. Animal models of PD, such as the MPTP model, could be instrumental in these investigations.
Huntington's Disease
In Huntington's disease (HD), the V1a receptor has been linked to the neuropsychiatric symptoms of the disease, particularly aggression and irritability. The V1a receptor is the most abundant vasopressin receptor subtype in the brain[6]. A clinical trial with the V1a receptor antagonist SRX246 showed a reduction in aggressive behavior in HD patients[6]. This suggests that targeting the V1aR could be a viable therapeutic strategy for managing the behavioral symptoms of HD. While one study reported no change in vasopressin levels in the substantia nigra of HD patients, another microarray study indicated widespread changes in neurotransmitter receptor expression, including those potentially related to vasopressin signaling, in the HD brain[3][7].
V1a Receptor, Neuroinflammation, and Oxidative Stress
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The V1a receptor is emerging as a potential modulator of these processes.
-
Neuroinflammation: V1a receptor signaling may influence neuroinflammatory responses by modulating microglial activation. While direct studies are limited, the Gq-coupled signaling of V1aR can, in other cell types, lead to the activation of pro-inflammatory transcription factors like NF-κB[8][9].
-
Oxidative Stress: The link between V1aR and oxidative stress is an area of active investigation. The downstream signaling of V1aR, particularly the activation of PKC, could potentially influence the activity of enzymes like NADPH oxidase, a major source of reactive oxygen species (ROS) in neurons.
Figure 2: Proposed Logical Relationship between V1aR Activation and Neurodegeneration.
Quantitative Data on V1a Receptor and Ligands
The following tables summarize key quantitative data related to the V1a receptor in the context of neurodegeneration and pharmacology.
Table 1: V1a Receptor Binding Affinities (Ki/Kd) of Select Ligands
| Ligand | Receptor | Species | Ki/Kd (nM) | Ligand Type | Reference(s) |
| Arginine Vasopressin (AVP) | V1aR | Hamster | 4.70 | Endogenous Agonist | [10] |
| Manning Compound | V1aR | Hamster | 6.87 | Antagonist | [10] |
| SRX246 | V1aR | Human | 0.3 | Antagonist | [3] |
| SR 49059 | V1aR | Rat | 1.4 | Antagonist | [3] |
| ML389 | V1aR | Human | 40 (IC50) | Antagonist | [4] |
| L-371,257 | V1aR | Not Specified | 3.7 | Antagonist | [3] |
| Conivaptan | V1aR | Rat | 0.48 | Antagonist | [3] |
| [125I]linear vasopressin antagonist | V1aR | Rat | 0.06 (Kd) | Radioligand | [11] |
| DpGlu-DTyr(Et)-Phe-Val-Asn-Arg-Pro-Arg-Tyr(NH2) | V1aR | Not Specified | 82 (Kd) | Antagonist | [12] |
Table 2: V1a Receptor Expression Changes in Neurodegenerative Disease Models
| Disease Model | Brain Region | Change in V1aR Expression | Method | Reference(s) |
| Huntington's Disease (Human) | Caudate Nucleus | General decrease in neurotransmitter receptors | Microarray | [7] |
| Huntington's Disease (Human, Grade 0) | Caudate, Putamen, Globus Pallidus Externus | Major loss of cannabinoid CB1, dopamine D2, and adenosine (B11128) A2a receptors | Autoradiography | [8] |
Note: Quantitative data on V1a receptor expression changes in post-mortem human brain tissue from neurodegenerative disease patients is still limited.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the V1a receptor in neurodegeneration.
V1a Receptor Binding Assay (Competitive)
This protocol is adapted from methodologies described for determining ligand binding affinities.[10]
Objective: To determine the inhibitory constant (Ki) of a test compound for the V1a receptor.
Materials:
-
Brain tissue homogenate expressing V1a receptors
-
Radioligand: e.g., [125I]linear vasopressin antagonist
-
Test compound (unlabeled)
-
Non-specific binding control: High concentration of unlabeled AVP or a known V1aR antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Prepare brain tissue membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental Workflow for a V1a Receptor Competitive Binding Assay.
Immunohistochemistry (IHC) for V1a Receptor in Brain Tissue
This protocol is a general guide based on standard IHC procedures for formalin-fixed, paraffin-embedded (FFPE) brain tissue.[7][12][13][14]
Objective: To visualize the localization of the V1a receptor in brain sections.
Materials:
-
FFPE brain sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Anti-Vasopressin V1a Receptor antibody (e.g., from Alomone Labs, Cat# AVR-010)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath (e.g., 95-100°C for 20 min).
-
Allow to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking solution to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 min).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash slides in PBS (3 x 5 min).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 min).
-
Apply DAB substrate and incubate until desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with permanent mounting medium.
-
Western Blotting for V1a Receptor in Brain Tissue
This protocol provides a general workflow for detecting V1aR in brain tissue lysates.[5][15][16]
Objective: To determine the relative protein levels of V1aR in brain tissue samples.
Materials:
-
Frozen brain tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Vasopressin V1a Receptor antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 min).
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The vasopressin V1a receptor represents a compelling and relatively underexplored target in the field of neurodegeneration. Its established role in cognitive and behavioral processes, coupled with emerging evidence linking it to neuroinflammation and oxidative stress, positions the V1aR as a potential nexus in the complex pathology of diseases like Alzheimer's, Parkinson's, and Huntington's. The development of selective V1aR antagonists, such as SRX246, has opened new avenues for both preclinical and clinical investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which V1aR signaling contributes to neuroinflammatory and oxidative stress pathways in the context of specific neurodegenerative diseases.
-
Conducting comprehensive studies to quantify V1a receptor expression and binding density in post-mortem brain tissue from well-characterized patient cohorts.
-
Utilizing advanced animal models to evaluate the therapeutic efficacy of V1aR antagonists in ameliorating both the pathological hallmarks and the cognitive and behavioral deficits associated with these disorders.
-
Developing novel PET ligands for in vivo imaging of V1aR in the human brain to facilitate diagnosis and monitor treatment response.
A deeper understanding of the role of the V1a receptor in neurodegeneration will be critical for the development of novel therapeutic strategies aimed at modifying the course of these devastating diseases. This guide provides a foundational resource for researchers and drug developers to advance this important area of investigation.
References
- 1. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regional protein expression in human Alzheimer’s brain correlates with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry (IHC) protocol [hellobio.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Navigating the Vaptan Class: A Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Vasopressin Receptor Antagonists
Disclaimer: Publicly available in vivo pharmacokinetic and pharmacodynamic data for Elsovaptan are limited. This guide provides a comprehensive overview of the vaptan class of vasopressin receptor antagonists, utilizing data from well-characterized members such as Tolvaptan, Conivaptan, and Lixivaptan as a proxy to infer the likely properties and analytical methodologies relevant to this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of vaptans. The content herein summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and development in this therapeutic area.
Pharmacokinetics of Vaptans
The pharmacokinetic profiles of vaptans are crucial for determining appropriate dosing regimens and understanding their disposition in the body. The following tables summarize key pharmacokinetic parameters for representative vaptans in various species and in humans.
Table 1: Single-Dose Pharmacokinetic Parameters of Tolvaptan in Healthy Human Subjects
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| 15 mg | ~150 | 2-4 | ~1500 | ~12 | [1] |
| 30 mg | ~250 | 2-4 | ~2800 | ~12 | [1] |
| 60 mg | ~400 | 2-4 | ~3600 | ~12 | [2] |
Table 2: Pharmacokinetic Parameters of Various Vaptans
| Drug | Species | Route | Cmax | Tmax | Half-life | Key Findings | Reference |
| Tolvaptan | Rat | Oral | Dose-dependent | - | Sex differences observed | Extensively distributed, mainly excreted in feces. | [3] |
| Tolvaptan | Human | Oral | See Table 1 | See Table 1 | ~12 hr | Dose-proportional AUC up to 60 mg. | [1][2] |
| Conivaptan | Human | IV | 619 ng/mL (20mg loading dose) | End of infusion | ~5 hr (mean) | Non-linear pharmacokinetics. | [4] |
| Lixivaptan | Human | Oral | - | - | - | Phase 2 trials initiated to evaluate PK in ADPKD. | [5] |
Pharmacodynamics of Vaptans
The primary pharmacodynamic effect of vaptans is aquaresis, the excretion of free water, leading to an increase in serum sodium concentration and a decrease in urine osmolality.
Table 3: Pharmacodynamic Effects of Tolvaptan in Healthy Human Subjects (Single Dose)
| Dose | Change in Urine Volume (24h) | Change in Serum Sodium (mEq/L) | Change in Urine Osmolality | Onset of Action | Reference |
| 15-120 mg | Dose-dependent increase | 1.5 - 8.0 | Decrease | 2-4 hours | [6] |
| 60-480 mg | Linear increase with dose | 4 - 6 | Decrease | 2-4 hours | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vivo assessment of the pharmacokinetic and pharmacodynamic properties of vaptans.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals are acclimated for at least one week prior to the study with a standard diet and water ad libitum.
-
Dosing:
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Drug Administration: The vaptan is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various dose levels.
-
-
Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein or retro-orbital sinus at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the vaptan and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental analysis software.
-
In Vivo Pharmacodynamic Study Protocol (Aquaresis in a Rat Model)
This protocol is designed to evaluate the aquaretic effects of a vaptan.
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization and Housing: Animals are housed individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization and baseline measurements.
-
Hydration: On the day of the experiment, animals receive a saline load (e.g., 25 mL/kg of 0.9% NaCl, oral gavage) to ensure a consistent state of hydration and promote urine flow.
-
Dosing: Immediately following the saline load, the vaptan or vehicle control is administered orally.
-
Urine Collection and Analysis:
-
Urine is collected at specified intervals (e.g., every 2 hours for the first 8 hours, then a final collection at 24 hours).
-
The total urine volume for each collection period is recorded.
-
Urine osmolality is measured using an osmometer.
-
Urine electrolyte concentrations (sodium, potassium) are measured using a flame photometer or ion-selective electrodes.
-
-
Blood Sampling: A terminal blood sample is collected at the end of the study to measure serum sodium and osmolality.
-
Data Analysis:
-
The diuretic and aquaretic effects are assessed by comparing changes in urine volume, urine osmolality, and free water clearance between the treated and control groups.
-
Changes in serum and urine electrolytes are also analyzed.
-
Visualizations: Signaling Pathways and Experimental Workflows
Vasopressin V2 Receptor Signaling Pathway
Vaptans exert their effects by antagonizing the vasopressin V2 receptor in the renal collecting ducts. The binding of arginine vasopressin (AVP) to the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, promoting water reabsorption. Vaptans block this process.
References
- 1. Aquaretic agents: what's beyond the treatment of hyponatremia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Pharmacokinetic and pharmacodynamic evaluation of various vasopressin doses and routes of administration in a neonatal piglet model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVPR2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vasopressin escape and memory impairment in a model of chronic syndrome of inappropriate secretion of antidiuretic hormone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Elsovaptan: A Technical Guide to Solubility and Stability Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the generation of this document, specific quantitative solubility and stability data for elsovaptan is not publicly available. The following guide provides a comprehensive overview of the essential experimental protocols and characterization methodologies that would be employed to determine these critical physicochemical properties for a compound like this compound, a potent and selective vasopressin V2 receptor antagonist. The data presented in the tables are illustrative examples for a hypothetical poorly soluble compound and are intended to serve as a template for data presentation.
Introduction
This compound is a non-peptide antagonist of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating water reabsorption in the kidneys. By blocking the action of vasopressin at the V2 receptor, this compound has potential therapeutic applications in conditions characterized by fluid retention. The development of a successful oral dosage form for this compound, or any active pharmaceutical ingredient (API), is critically dependent on a thorough understanding of its solubility and stability characteristics. These properties influence bioavailability, manufacturability, and storage requirements.
This technical guide outlines the standard methodologies for characterizing the solubility and stability of a drug substance like this compound, in accordance with regulatory guidelines from the International Council for Harmonisation (ICH).
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀ClN₅O₂ | [1] |
| Molecular Weight | 385.85 g/mol | [1] |
| Appearance | Solid | - |
| CAS Number | 2296801-25-5 | [1] |
| Mechanism of Action | Vasopressin V2 Receptor Antagonist | [2] |
Solubility Characterization
The aqueous solubility of an API is a critical determinant of its oral absorption. For poorly soluble compounds, a comprehensive understanding of solubility in various media is essential for developing enabling formulations.
Experimental Protocols
This method determines the saturation solubility of a compound under equilibrium conditions.
Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.[3]
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and separate the undissolved solid from the solution using centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Data Analysis: The mean of at least three replicate measurements at each pH is reported as the equilibrium solubility.
This high-throughput method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer. It is often used in early drug discovery to screen compounds.[6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to initiate precipitation.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Detection: Measure the turbidity of the resulting suspension using nephelometry or the concentration of the dissolved compound in the supernatant after centrifugation.[7]
Data Presentation
Table 2: Illustrative pH-Solubility Profile for a Hypothetical Poorly Soluble Compound
| pH | Solubility (µg/mL) | Standard Deviation |
| 1.2 | 15.2 | ± 1.1 |
| 2.5 | 8.5 | ± 0.7 |
| 4.5 | 2.1 | ± 0.3 |
| 6.8 | < 1.0 | - |
| 7.4 | < 1.0 | - |
Table 3: Illustrative Solubility in Biorelevant Media for a Hypothetical Poorly Soluble Compound
| Medium | Composition | Solubility (µg/mL) | Standard Deviation |
| SGF (Simulated Gastric Fluid) | pH 1.2, pepsin | 14.8 | ± 1.3 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | pH 6.5, bile salts, lecithin | 5.3 | ± 0.5 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | pH 5.0, bile salts, lecithin, fatty acids | 12.7 | ± 0.9 |
Stability Characterization
Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life.[8] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9]
Experimental Protocols
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.[10]
Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[11]
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.[11]
-
Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[12]
These studies are conducted on the drug substance in its proposed packaging under controlled storage conditions to establish a retest period.
Protocol:
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) as per ICH Q1A(R2) guidelines.
-
Analysis: At each time point, analyze the samples for appearance, assay, purity (degradation products), and any other critical quality attributes using a validated stability-indicating method.
Data Presentation
Table 4: Illustrative Forced Degradation Results for a Hypothetical Compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 | 4.8 min |
| 0.1 N NaOH, 60°C, 8h | 8.2 | 1 | 5.2 min |
| 3% H₂O₂, RT, 24h | 15.1 | 3 | 3.9 min |
| Dry Heat, 80°C, 48h | 5.5 | 1 | 6.1 min |
| Photostability (ICH Q1B) | 9.8 | 2 | 4.5 min |
Table 5: Illustrative Long-Term Stability Data (25°C/60%RH) for a Hypothetical Compound
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.15 |
| 3 | White Powder | 99.7 | 0.18 |
| 6 | White Powder | 99.6 | 0.20 |
| 12 | White Powder | 99.5 | 0.25 |
| 24 | White Powder | 99.2 | 0.35 |
Visualizations
Signaling Pathway
This compound acts as an antagonist at the vasopressin V2 receptor. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of kidney collecting duct cells, thereby increasing water reabsorption.[13]
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Workflows
Caption: Workflow for pH-Dependent Solubility Determination.
Caption: Workflow for a Forced Degradation Study.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. The experimental protocols and methodologies outlined in this guide provide a robust framework for the physicochemical characterization of this compound. While specific data for this compound is not yet in the public domain, the application of these standard techniques will generate the critical information required to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. who.int [who.int]
- 4. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. zenodo.org [zenodo.org]
A Technical Review of Vasopressin V1a Receptor Antagonists in Central Nervous System Disorders
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth guide provides a comprehensive overview of the role of vasopressin V1a receptor antagonists in the pathophysiology and potential treatment of Central Nervous System (CNS) disorders. It details the underlying signaling pathways, summarizes preclinical and clinical data for key antagonist compounds, and outlines common experimental methodologies.
Introduction: The Vasopressin System and the V1a Receptor
Arginine vasopressin (AVP) is a neuropeptide that plays a critical role in regulating social and emotional behaviors, including aggression, anxiety, and social bonding.[1][2] Its effects in the brain are primarily mediated by two G protein-coupled receptors: the V1a receptor (V1aR) and the V1b receptor. The V1aR is the predominant subtype in the CNS, with widespread distribution throughout the limbic system and cortical regions, making it a key therapeutic target for stress-related and social-behavioral disorders.[1][3] The hypothesis that V1aR antagonists could treat these conditions is supported by studies showing dysregulated vasopressinergic signaling in patients with aggression, post-traumatic stress disorder (PTSD), and depression.[1][3] This guide reviews the progress made in developing V1aR antagonists, from molecular mechanisms to clinical trial outcomes.
The V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that couples to Gαq/11 proteins.[4][5] Upon binding of vasopressin, the receptor undergoes a conformational change, activating the G protein. This initiates a downstream signaling cascade via the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and DAG production collectively activate Protein Kinase C (PKC) and other downstream effectors, leading to various cellular responses that modulate neuronal activity.[5][6]
Key V1a Receptor Antagonists in Development
A number of non-peptide, orally bioavailable V1aR antagonists have been developed and investigated for CNS disorders. The most prominent include balovaptan (B605908), SRX246, and SRX251.
-
Balovaptan (RG7713): Developed for the treatment of core symptoms of Autism Spectrum Disorder (ASD), balovaptan is a potent, selective, and brain-penetrant V1aR antagonist.[7][8] Despite receiving Breakthrough Therapy designation from the FDA, its clinical development program was ultimately terminated after failing to meet primary endpoints in phase 3 trials.[8]
-
SRX246: A first-in-class, CNS-penetrating V1aR antagonist with high affinity and selectivity.[9] It has been investigated for stress-related disorders, including Intermittent Explosive Disorder (IED), irritability in Huntington's Disease (HD), and PTSD.[9][10][11] Preclinical and early clinical studies have shown it to be well-tolerated and effective at reducing aggression and anxiety-like behaviors.[9][11][12]
-
SRX251: A second-generation V1aR antagonist from the same class as SRX246, also noted to be orally bioavailable and CNS-penetrating.[10]
-
ML389: A highly potent and selective V1aR antagonist identified through medicinal chemistry optimization, with good brain penetration demonstrated in mice.[13][14]
-
JNJ-17308616: A V1aR antagonist characterized in rodent models of anxiety-like behavior, showing efficacy in the elevated plus maze and other assays.[15]
Pharmacology and Pharmacokinetics of V1a Antagonists
The development of effective CNS therapies requires compounds with high receptor affinity, selectivity against other receptors (e.g., V1b, V2, and oxytocin (B344502) receptors), and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
| Compound | Receptor | Species | Affinity (Ki/Kd/IC50) | Reference |
| SRX246 | V1a | Human | High affinity & selectivity (specific values not detailed in snippets) | [3][9] |
| Balovaptan | V1a | Human | Potent & selective (specific values not detailed in snippets) | [7][8] |
| ML389 | V1a | Human | 40 nM (IC50) | [13][14] |
| JNJ-17308616 | V1a | Human | 5.0 nM (Ki) | [15] |
| JNJ-17308616 | V1a | Rat | 216 nM (Ki) | [15] |
| SR 49059 | V1a | Human | 3.7 nM (IC50, platelet aggregation) | [16] |
| Manning Compound | V1a | Hamster | 6.87 nM (Ki) | [17][18] |
| Manning Compound | OTR | Hamster | 213.8 nM (Ki) | [17][18] |
| Linear AVP Antag | V1a | Rat | 0.06 nM (Kd) | [19] |
| Peptide 5 | V1a | - | 82 nM (Kd) | [20] |
| Peptide 5 | OTR | - | No binding at 10 µM | [20] |
| Compound | Species | Administration | Key Parameters | Reference |
| SRX246 | Human | Oral (120 mg BID) | T1/2: 3.96 ± 0.57 h; Cmax reached at 1.5 h | [12] |
| SR 49059 | Human | Oral (1-600 mg) | Cmax: 0.8-30 ng/ml | [16] |
| Conivaptan (B1669423) | Human | IV (20 mg/d) | Clearance: 18.7 L/h; T1/2: 5.3 h; AUC∞: 6996 ng·h/mL | [21] |
| Conivaptan | Human | IV (40 mg/d) | Clearance: 9.5 L/h; T1/2: 10.2 h; AUC∞: 30,771 ng·h/mL | [21] |
| ML389 | Mouse | Oral (10 mg/kg) | Good brain penetration | [13][14] |
Preclinical Evidence and Experimental Protocols
Preclinical studies are essential for establishing the therapeutic potential of V1aR antagonists. These studies typically involve rodent models designed to assess anxiety, fear, aggression, and social behaviors.
-
Elevated Plus Maze (EPM) / Elevated Zero Maze (EZM): These assays are standard for assessing anxiety-like behavior. V1aR antagonists have been shown to decrease anxious behavior in these tests.[12][15]
-
Anxiety-Potentiated Startle: This paradigm distinguishes between fear (response to predictable threat) and anxiety (response to unpredictable threat). SRX246 was shown to decrease anxiety-potentiated startle.[12]
-
Resident-Intruder Test: Used to model aggression. V1aR antagonists have demonstrated efficacy in reducing aggressive behaviors in such models.[22]
-
Social Recognition Tests: These tests evaluate an animal's ability to remember a previously encountered conspecific, a behavior modulated by vasopressin.
The following protocol is a representative example for assessing the in vivo plasma and brain levels of a novel V1aR antagonist, based on the methodology described for ML389.[14]
-
Compound Formulation: Prepare the test compound (e.g., ML389) in a vehicle suitable for oral (PO) or intravenous (IV) administration. A common vehicle is a solution of DMSO, Tween 80, and water.[14]
-
Animal Dosing: Use C57Bl6 mice. For oral studies, administer a single dose (e.g., 10 mg/kg) via gavage. For IV studies, administer a lower dose (e.g., 1 mg/kg).[14]
-
Sample Collection: At predetermined time points (e.g., 60 minutes post-dose), collect blood into EDTA-containing tubes and harvest the brain.[14]
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue.
-
Quantification: Analyze the concentration of the compound in plasma and brain homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, such as plasma concentration, brain concentration, and the brain-to-plasma ratio to assess CNS penetration.
Clinical Evidence in CNS Disorders
The therapeutic potential of V1aR antagonists has been evaluated in several clinical trials for various CNS disorders.
Balovaptan was extensively studied for its potential to improve social communication deficits in ASD.
-
Phase 2 (VANILLA study): This trial in 223 adult men with ASD showed that while the primary endpoint was not met, dose-dependent improvements were observed in the Vineland-II Adaptive Behavior Scales, particularly in socialization and communication domains, for the 4 mg and 10 mg doses compared to placebo.[23] The drug was well-tolerated.[23]
-
Phase 2 (aV1ation study): This trial in children and adolescents (ages 5-17) with ASD did not show a statistically significant improvement in the Vineland-II two-domain composite score for balovaptan compared to placebo at week 24.[24][25]
-
Phase 3 (V1aduct study): In adults with ASD, balovaptan again failed to show improvement in social communication compared to placebo, leading to the termination of its development for this indication.[26] A significant placebo response was noted as a challenge in these trials.[27]
| Study Name | Phase | Population | N | Dosing | Primary Endpoint | Outcome | Reference |
| VANILLA | 2 | Adult Males | 223 | 1.5, 4, or 10 mg/day vs. Placebo | Change in Social Responsiveness Scale (SRS-2) | Not met; dose-dependent improvements in Vineland-II secondary endpoint | [23] |
| aV1ation | 2 | Children & Adolescents (5-17 yrs) | 167 | 10 mg adult-equivalent dose vs. Placebo | Change in Vineland-II 2DC Score | Not met (p=0.91) | [24][25] |
| V1aduct | 3 | Adults | 321 | 10 mg/day vs. Placebo | Change in Vineland-II 2DC Score | Not met; futility analysis showed no improvement | [26] |
SRX246 has been evaluated for treating irritability and aggression, which are common and distressing symptoms in several neuropsychiatric conditions.
-
Phase 2 (STAIR study in HD): This study in 106 HD patients with irritability found that SRX246 was safe and well-tolerated at doses up to 160 mg twice daily.[11][22] Exploratory analyses showed a statistically significant reduction in violent behaviors (hitting) in the SRX246 group compared to placebo.[28]
-
Phase 2 (IED): A study in 97 adults with IED achieved its primary endpoint and exploratory goals. SRX246 was well-tolerated, and exploratory analysis revealed significant differences favoring SRX246 in key outcome measures.[9]
| Disorder | Phase | Population | N | Dosing | Key Findings | Reference |
| Huntington's Disease | 2 | Irritable HD Patients | 106 | Escalation to 120 mg or 160 mg BID vs. Placebo | Safe and well-tolerated; significant reduction in violent behaviors | [11][22][28] |
| Intermittent Explosive Disorder | 2 | Adult Males & Females | 97 | Dose escalation vs. Placebo | Primary endpoint achieved; well-tolerated with significant clinical benefit | [9] |
| Anxiety (Proof-of-Concept) | - | Healthy Volunteers | - | 300 mg/day vs. Placebo (crossover) | Reduced anxiety-potentiated startle; well-tolerated | [12][29] |
The following diagram illustrates a typical design for a parallel-group, randomized, double-blind, placebo-controlled trial, as employed in the studies of balovaptan and SRX246.[9][11][23]
Conclusion and Future Directions
The vasopressin V1a receptor remains a compelling target for the treatment of CNS disorders characterized by social deficits and emotional dysregulation. While the clinical development of balovaptan for ASD was unsuccessful, it provided valuable insights into the challenges of conducting trials in this population, particularly the significant placebo effect and the need for refined outcome measures.[26][27]
Conversely, antagonists like SRX246 have shown promising signals for treating aggression and irritability in conditions such as Huntington's Disease and IED, suggesting that the therapeutic utility of V1aR antagonism may be specific to certain symptom domains rather than broad diagnostic categories.[9][22][28]
Future research should focus on:
-
Patient Stratification: Identifying biomarkers that could predict which patient populations are most likely to respond to V1aR antagonist therapy.
-
Targeted Endpoints: Focusing on specific, objectively measurable behaviors like aggression rather than broad social communication scores.
-
Novel Chemistry: Developing new antagonists with optimized pharmacokinetic and pharmacodynamic profiles to maximize CNS exposure and minimize off-target effects.[30]
Continued exploration of this pathway is crucial, as V1a receptor antagonists represent a novel mechanistic approach for addressing significant unmet medical needs in psychiatry and neurology.[13][14]
References
- 1. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 6. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 7. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with SRX246 in Intermittent Explosive Disorder [prnewswire.com]
- 10. Clinical Candidates — Azevan [azevan.com]
- 11. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medpagetoday.com [medpagetoday.com]
- 26. Efficacy and safety of balovaptan for socialisation and communication difficulties in autistic adults in North America and Europe: a phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Large multicenter randomized trials in autism: key insights gained from the balovaptan clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 29. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Elsovaptan In Vitro Assay for Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elsovaptan is a selective vasopressin V2 receptor antagonist. While its effects have been primarily investigated in the context of renal water reabsorption, the presence and functional role of V2 receptors in the central nervous system suggest that this compound may have direct effects on neuronal cells.[1] Vasopressin V2 receptors in neurons are coupled to the Gs signaling pathway, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[1][2] The cAMP signaling pathway is a crucial regulator of various neuronal functions, including survival, plasticity, and excitability.[3][4][5][6][7]
These application notes provide a detailed protocol for an in vitro assay to characterize the effects of this compound on neuronal cells. The described assays will enable researchers to investigate the impact of V2 receptor antagonism by this compound on key neuronal signaling pathways and functions.
Signaling Pathway of Vasopressin V2 Receptor in Neuronal Cells
The binding of vasopressin (AVP) to its V2 receptor on neuronal cells initiates a signaling cascade that is antagonized by this compound. The key steps are outlined in the diagram below.
Caption: this compound antagonizes the AVP-V2R signaling cascade in neurons.
Experimental Protocols
This section details the methodologies for key experiments to assess the in vitro effects of this compound on neuronal cells.
Neuronal Cell Culture
Objective: To maintain a healthy and viable culture of neuronal cells for subsequent assays.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)[8]
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin[9]
-
Differentiation medium: DMEM/F12 with 1% FBS and 10 µM all-trans retinoic acid (RA)[9]
-
Poly-L-ornithine and laminin-coated culture plates
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.
-
For differentiation into a neuronal phenotype, seed cells onto poly-L-ornithine and laminin-coated plates.
-
Induce differentiation by replacing the growth medium with differentiation medium containing 10 µM RA.[9]
-
Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2-3 days, to obtain mature neuron-like cells.[9]
This compound Treatment
Objective: To expose cultured neuronal cells to varying concentrations of this compound.
Materials:
-
Differentiated neuronal cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
Protocol:
-
Prepare a series of this compound dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM, 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
If investigating antagonistic effects, pre-treat cells with this compound for a specified time (e.g., 30 minutes) before adding a V2 receptor agonist (e.g., desmopressin, dDAVP).[1]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
cAMP Measurement Assay
Objective: To quantify the effect of this compound on intracellular cAMP levels.
Protocol:
-
Plate differentiated neuronal cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound, with and without a V2 receptor agonist, for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
Cell Viability Assay (Resazurin Reduction Assay)
Objective: To assess the effect of this compound on neuronal cell viability.
Protocol:
-
Seed differentiated neuronal cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for 24 to 72 hours.[9]
-
After the treatment period, add resazurin (B115843) solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.[9] Cell viability is proportional to the fluorescence signal.
Neurite Outgrowth Assay
Objective: To determine the effect of this compound on neurite extension and branching.
Protocol:
-
Plate neuronal cells at a low density on laminin-coated plates.
-
Treat the cells with this compound during the differentiation process or after differentiation.
-
After the treatment period, fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin.[10]
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Data Presentation
The following table summarizes the expected quantitative data from the described assays.
| Assay | Parameter Measured | Expected Effect of this compound (as a V2R Antagonist) | Example Data Points (Hypothetical) |
| cAMP Measurement | Intracellular cAMP concentration (pmol/well) | Decrease in agonist-induced cAMP levels | Vehicle: 5 pmol/wellAgonist: 50 pmol/wellAgonist + 1µM this compound: 10 pmol/well |
| Cell Viability | Percent viability relative to vehicle control | No significant change expected at non-toxic doses | Vehicle: 100%0.1 µM this compound: 98%1 µM this compound: 95%10 µM this compound: 92% |
| Neurite Outgrowth | Average neurite length (µm) per neuron | Potential modulation of neurite growth | Vehicle: 150 µm1 µM this compound: 135 µm |
| Number of primary neurites per neuron | Potential modulation of neurite branching | Vehicle: 4.21 µM this compound: 3.8 | |
| Gene Expression | Relative mRNA expression of CREB target genes (e.g., BDNF) | Decrease in agonist-induced gene expression | Vehicle: 1.0-foldAgonist: 5.0-foldAgonist + 1µM this compound: 1.5-fold |
Experimental Workflow
The logical flow of the in vitro assay protocol for this compound on neuronal cells is depicted below.
Caption: Workflow for in vitro testing of this compound on neuronal cells.
References
- 1. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Cyclic AMP promotes neuronal survival by phosphorylation of glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 6. The effects of postsynaptic levels of cyclic AMP on excitatory and inhibitory responses of an identified central neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal cyclic AMP controls the developmental loss in ability of axons to regenerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. Interaction Between Aging-Related Elastin-Derived Peptide (VGVAPG) and Sirtuin 2 and its Impact on Functions of Human Neuron Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CELLS - 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases | Animalab [animalab.eu]
Application Notes and Protocols: Calcium Flux Assay for Characterizing Elsovaptan Activity at Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsovaptan is a non-peptide antagonist of the vasopressin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] Vasopressin receptors play crucial roles in regulating water balance, blood pressure, and various central nervous system functions.[4] They are classified into three main subtypes: V1a, V1b, and V2. The V1a and V1b receptors are coupled to the Gq/11 signaling pathway, which upon activation, stimulates phospholipase C (PLC) leading to an increase in intracellular calcium (Ca2+). The V2 receptor primarily couples to Gs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.
This application note provides a detailed protocol for utilizing a calcium flux assay to characterize the inhibitory activity of this compound on vasopressin receptors. While the V2 receptor is the primary target for drugs treating hyponatremia, and it does not naturally signal through calcium, a calcium flux assay can be employed by using cell lines co-expressing the V2 receptor and a promiscuous G-protein, such as Gα15, which couples the receptor to the PLC pathway. This method allows for a unified high-throughput screening approach for compounds targeting different vasopressin receptor subtypes. For V1a receptor activity, a calcium flux assay is a direct measure of its primary signaling pathway.
Signaling Pathways
The activation of the V1a receptor by its endogenous ligand, arginine vasopressin (AVP), directly initiates a calcium signaling cascade. In contrast, the V2 receptor's natural Gs-mediated signaling is redirected to the calcium pathway through the co-expression of Gα15.
V1a Receptor Signaling Pathway.
V2 Receptor/Gα15 Signaling Pathway.
Experimental Protocols
This protocol is designed for a 96-well or 384-well plate format and can be adapted for high-throughput screening.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably co-expressing the human vasopressin V2 receptor and Gα15 (e.g., from Creative Bioarray) or HEK293 cells stably expressing the human vasopressin V1a receptor.
-
Cell Culture Medium: Ham's F-12K (for CHO-K1) or DMEM (for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-8 AM or a similar no-wash calcium assay kit.
-
Probenecid (B1678239): (if required by the dye manufacturer to prevent dye leakage).
-
Arginine Vasopressin (AVP): (as the reference agonist).
-
This compound: (test compound).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injection.
Cell Culture and Plating
-
Culture the cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well (for 96-well plates) or 5,000-10,000 cells per well (for 384-well plates).
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
Calcium Flux Assay Protocol
Calcium Flux Assay Workflow.
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution in Assay Buffer according to the manufacturer's instructions. If necessary, add probenecid to the working solution.
-
Remove the culture medium from the cell plates and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye working solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a solution of AVP in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Assay Performance (Antagonist Mode):
-
Transfer the cell plate with the loaded dye to the fluorescence plate reader.
-
Add a defined volume (e.g., 20 µL for 96-well) of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Set the plate reader to record fluorescence kinetically (e.g., one reading per second for 120 seconds).
-
After a baseline reading of 10-20 seconds, inject a defined volume (e.g., 20 µL for 96-well) of the AVP (EC80) solution into all wells.
-
Continue recording the fluorescence for at least 60 seconds after agonist addition.
-
Data Analysis
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the absence of antagonist (vehicle control) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the AVP-induced calcium response.
Data Presentation
The inhibitory potency of this compound is quantified by its IC50 value. The following table presents illustrative data for the inhibition of AVP-induced calcium flux by this compound in CHO-K1 cells expressing the human vasopressin V2 receptor and Gα15.
| Compound | Target Receptor | Cell Line | Assay Type | Agonist (Concentration) | IC50 (nM) [Illustrative] |
| This compound | Vasopressin V2 | CHO-K1/hV2R/Gα15 | Calcium Flux | AVP (EC80) | 15.2 |
| Tolvaptan | Vasopressin V2 | CHO-K1/hV2R/Gα15 | Calcium Flux | AVP (EC80) | 2.8 |
Note: The IC50 value for this compound is provided for illustrative purposes to demonstrate data presentation in this application note. Tolvaptan, a known V2 receptor antagonist, is included as a reference compound.
Conclusion
The calcium flux assay is a robust and sensitive method for characterizing the activity of vasopressin receptor antagonists like this compound. By utilizing a cell line co-expressing the V2 receptor and the promiscuous G-protein Gα15, the assay can be adapted for high-throughput screening of compounds targeting this receptor subtype. This application note provides a comprehensive protocol for performing this assay and analyzing the data to determine the potency of potential therapeutic agents.
References
Application Notes and Protocols for Cell-based Functional Assays for Vasopressin V1a Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR), plays a crucial role in regulating various physiological processes, including vasoconstriction, social behavior, and stress responses.[1][2] Antagonists of the V1aR are promising therapeutic agents for conditions such as hypertension, dysmenorrhea, and psychiatric disorders.[3][4] This document provides detailed application notes and protocols for three common cell-based functional assays used to identify and characterize V1a receptor antagonists: calcium mobilization, IP-One, and reporter gene assays.
The V1a receptor is a Gq-coupled GPCR.[2][5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[7][8] This increase in intracellular calcium is a hallmark of V1a receptor activation and forms the basis for the calcium mobilization assay. Downstream of IP3, the metabolite inositol monophosphate (IP1) accumulates in the presence of lithium chloride, which is measured in the IP-One assay. The elevated intracellular calcium also activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is utilized in reporter gene assays.[3]
V1a Receptor Signaling Pathway
The activation of the V1a receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Data Presentation: V1a Antagonist Potency
The following table summarizes the in vitro potency (IC50) of several known vasopressin V1a antagonists determined in cell-based functional assays.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| ML389 | NFAT-beta-lactamase Reporter | AVPR1a-NFAT-bla CHO-K1 | 40 | [3] |
| SRX-251 | Not specified | Not specified | 1.08 | [9] |
| SRX-246 | Not specified | Not specified | 0.49 | [9] |
| V1A-2303 | Radioligand Binding | HEK-293 | 2.33 | [10] |
| Relcovaptan (SR-49059) | Radioligand Binding | Not specified | 1.3 | [2] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon V1a receptor activation. Antagonists are identified by their ability to inhibit the calcium response induced by a V1a agonist.
Workflow Diagram:
Materials:
-
HEK293 or CHO cells stably expressing the human V1a receptor (e.g., from Charles River, Revvity, MilliporeSigma).[1][11][12][13]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
V1a antagonist test compounds.
-
Reference V1a agonist (e.g., Arginine Vasopressin).
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.[14]
Protocol:
-
Cell Seeding: Seed the V1aR-expressing cells into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
Dye Loading: On the day of the assay, remove the cell culture medium and add the calcium-sensitive dye loading solution prepared in assay buffer. Incubate the plate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the V1a antagonist test compounds in assay buffer. Add the antagonist solutions to the appropriate wells of the cell plate and incubate for 30 minutes at room temperature.
-
Agonist Addition and Measurement: Prepare the reference V1a agonist (e.g., Arginine Vasopressin) at a concentration that elicits a submaximal response (e.g., EC80). Place the cell plate in the FLIPR instrument. Initiate the fluorescence reading and, after establishing a stable baseline, add the agonist solution to all wells. Continue to measure the fluorescence intensity for a further 1-2 minutes.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the intracellular calcium concentration. Determine the extent of inhibition by the antagonist compounds and calculate the IC50 values by fitting the data to a four-parameter logistic equation.
IP-One Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Antagonists are quantified by their ability to block agonist-induced IP1 accumulation. This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Workflow Diagram:
Materials:
-
HEK293 or CHO cells stably expressing the human V1a receptor.
-
Cell culture medium.
-
White 384-well microplates.
-
IP-One HTRF assay kit (e.g., from Revvity).[15]
-
V1a antagonist test compounds.
-
Reference V1a agonist (e.g., Arginine Vasopressin).
-
Lithium chloride (LiCl).
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Seeding: Seed the V1aR-expressing cells into white 384-well plates and incubate overnight.
-
Compound and Agonist Addition: On the day of the assay, add the V1a antagonist test compounds to the cells. Immediately after, add the V1a reference agonist prepared in stimulation buffer containing LiCl. The LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the IP-One HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the HTRF signal on a compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Determine the concentration of IP1 in the experimental wells and calculate the IC50 values for the antagonist compounds.
NFAT-Luciferase Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of an NFAT response element. Activation of the V1a receptor leads to an increase in intracellular calcium, which activates NFAT, driving the expression of the reporter gene. Antagonists are identified by their ability to inhibit this agonist-induced reporter gene expression.
Workflow Diagram:
Materials:
-
Cells stably co-expressing the human V1a receptor and an NFAT-luciferase reporter construct (e.g., AVPR1a-NFAT-bla CHO-K1 from Invitrogen, or custom-developed).[3]
-
Cell culture medium.
-
White, opaque 96-well microplates.
-
V1a antagonist test compounds.
-
Reference V1a agonist (e.g., Arginine Vasopressin).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[16]
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the V1aR/NFAT-luciferase reporter cells into white, opaque 96-well plates and incubate overnight.[16]
-
Compound Addition: Add serial dilutions of the V1a antagonist test compounds to the cells and incubate for 30 minutes at 37°C.
-
Agonist Addition: Add the reference V1a agonist at a concentration that gives a robust signal (e.g., EC80).
-
Incubation: Incubate the plate for 5-6 hours at 37°C to allow for reporter gene expression.[16]
-
Luminescence Measurement: Add the luciferase assay reagent to each well and incubate at room temperature for approximately 15-30 minutes. Measure the luminescence using a luminometer.[16]
-
Data Analysis: The luminescence signal is proportional to the level of reporter gene expression. Determine the percentage of inhibition by the antagonist compounds and calculate the IC50 values.
Conclusion
The cell-based functional assays described provide robust and reliable methods for the identification and characterization of vasopressin V1a receptor antagonists. The choice of assay will depend on the specific requirements of the screening campaign, including throughput, sensitivity, and the desired endpoint measurement. The calcium mobilization assay offers a direct and rapid measure of Gq-mediated signaling, while the IP-One assay provides a more stable endpoint. The NFAT-luciferase reporter gene assay is a sensitive method that measures a downstream transcriptional event. By employing these detailed protocols, researchers can effectively advance the discovery and development of novel V1a receptor-targeted therapeutics.
References
- 1. criver.com [criver.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ready-to-Assay V 1A Vasopressin Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes: Elsovaptan in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsovaptan is a selective, non-peptide antagonist of the arginine vasopressin (AVP) receptor 1A (AVPR1A or V1a receptor).[1] The V1a receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the central nervous system and is implicated in various physiological and behavioral processes, including social behavior, anxiety, and learning and memory.[1][2] AVP, the endogenous ligand for this receptor, modulates neuronal excitability and synaptic transmission.[3] In primary neuronal cultures, this compound serves as a valuable pharmacological tool to investigate the specific roles of the V1a receptor signaling pathway in neuronal function, development, and pathophysiology. These notes provide detailed protocols for the application of this compound in primary neuronal cultures, from cell preparation to the assessment of downstream effects.
Mechanism of Action of this compound
The V1a receptor is coupled to the Gq/11 family of G-proteins.[3][4] Upon binding of its agonist, such as arginine vasopressin (AVP), the receptor activates Phospholipase C (PLCβ).[3][5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][5] This cascade can lead to the modulation of various ion channels and downstream signaling pathways, ultimately influencing neuronal excitability.[3] this compound, as a selective V1a antagonist, blocks the initial binding of AVP, thereby inhibiting this entire signaling cascade.
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture from Rodent Brain
This protocol provides a method for establishing high-purity primary neuronal cultures from the cortex or hippocampus of embryonic rodents (E16-E18), adapted from several sources.[6][7][8]
Materials:
-
Coating Solution: Poly-L-lysine (10 µg/mL in sterile PBS).[6][9]
-
Dissection Medium: Hank's Balanced Salt Solution (HBSS) without Ca2+/Mg2+.[7]
-
Enzymatic Digestion Solution: Papain (20 units/mL) and DNase I (100 µg/mL) in a suitable buffer.[6]
-
Trituration Medium: DMEM with 10% Fetal Bovine Serum (FBS) (for inactivation) or serum-free culture medium.[9]
-
Culture Medium: Neurobasal™ Plus Medium supplemented with B-27™ Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin.[7][10]
Procedure:
-
Plate Coating: Coat culture plates or coverslips with Poly-L-lysine solution overnight at 37°C. Before use, rinse twice with sterile PBS and allow to dry.[6][9]
-
Tissue Dissection: Euthanize pregnant rodents (E16-E18) according to approved institutional guidelines. Dissect embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.[7][8]
-
Enzymatic Digestion: Transfer the tissue to the pre-warmed papain digestion solution and incubate at 37°C for 10-15 minutes.[6]
-
Mechanical Dissociation: Carefully remove the digestion solution and add the trituration medium. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.[7]
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Seed the cells onto the pre-coated plates at a density of 50,000–65,000 cells/cm².[7][8]
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[6]
Protocol 2: this compound Treatment and Experimental Design
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Arginine Vasopressin (AVP) stock solution (e.g., 1 mM in sterile water).
-
Primary neuronal cultures (DIV 7-14).
-
Culture medium.
Procedure:
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and AVP in pre-warmed culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Antagonist Pre-incubation: For antagonist experiments, replace the existing medium with medium containing the desired concentration of this compound (or vehicle control). Pre-incubate the cultures for 30-60 minutes at 37°C to allow for receptor binding.
-
Agonist Stimulation: Following pre-incubation, add AVP to the wells to the desired final concentration. The control wells will receive a vehicle.
-
Incubation: Incubate for the desired time period based on the endpoint being measured (e.g., seconds to minutes for calcium imaging, hours for gene expression analysis).
-
Assay: Proceed immediately to the relevant downstream assay (e.g., calcium imaging, cell viability assay, immunocytochemistry).
Protocol 3: Assessment of V1a Receptor Antagonism via Calcium Imaging
This protocol measures the ability of this compound to block AVP-induced intracellular calcium mobilization.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Imaging Buffer (e.g., HBSS with Ca2+/Mg2+).
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Dye Loading: Incubate neuronal cultures with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in imaging buffer for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed imaging buffer to remove excess dye.
-
Baseline Reading: Mount the plate/coverslip onto the microscope stage. Acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Treatment Application: Add this compound (or vehicle) and record for 2-5 minutes. Subsequently, add AVP while continuously recording fluorescence changes.
-
Data Analysis: Quantify the change in fluorescence intensity over time for individual neurons. The peak fluorescence increase following AVP stimulation corresponds to the intracellular calcium response. Calculate the percentage inhibition by this compound compared to the AVP-only control.
Data Presentation
The following tables present representative data that could be generated from the described experiments. Note: The values provided are hypothetical and for illustrative purposes to guide experimental design.
Table 1: Representative Dose-Response of this compound on AVP-Induced Calcium Influx
This table shows the inhibitory effect of increasing concentrations of this compound on the calcium response induced by a fixed concentration of AVP (e.g., 100 nM).
| This compound Concentration (nM) | Mean Peak Fluorescence (% of AVP Control) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 100 | ± 8.5 | 0 |
| 1 | 85.2 | ± 7.1 | 14.8 |
| 10 | 52.1 | ± 6.3 | 47.9 |
| 50 | 25.8 | ± 4.9 | 74.2 |
| 100 | 11.3 | ± 3.2 | 88.7 |
| 500 | 4.9 | ± 2.1 | 95.1 |
| Calculated IC₅₀ | ~11 nM |
Table 2: Time-Course of AVP-induced Neuronal Response
This table illustrates a potential time-dependent effect of AVP on a downstream marker (e.g., phosphorylation of a signaling protein like ERK), which could be blocked by this compound.
| Time after AVP (100 nM) Addition | p-ERK Signal (Fold Change vs. Baseline) |
| 0 min | 1.0 |
| 2 min | 2.5 |
| 5 min | 4.8 |
| 15 min | 2.1 |
| 30 min | 1.2 |
Table 3: Effect of this compound on Neuronal Viability (MTT Assay)
This table assesses the potential cytotoxicity of this compound at various concentrations after a 24-hour incubation period.
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.1 |
| 0.1 | 99.2 | ± 4.8 |
| 1 | 98.5 | ± 5.5 |
| 10 | 97.1 | ± 6.2 |
| 50 | 95.8 | ± 7.1 |
| 100 | 94.3 | ± 7.9 |
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Primary Culture of Cortical Neurons [bio-protocol.org]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for In Vivo Studies with Elsovaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsovaptan is a selective vasopressin V1a receptor antagonist.[1] Vasopressin V1a receptors are G-protein coupled receptors that, upon activation by arginine vasopressin (AVP), couple to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to downstream effects such as vasoconstriction.[2][3][4] By blocking the V1a receptor, this compound is being investigated for its potential therapeutic effects in various cardiovascular and neurological conditions.
These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical animal models. The following sections outline experimental designs for studying its effects on hyponatremia and hypertension, including methodologies for key experiments and data presentation.
Signaling Pathways
To understand the mechanism of action of this compound and other vasopressin receptor antagonists, it is crucial to visualize the signaling pathways they modulate.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Experimental Protocols
The following protocols are adapted from in vivo studies of other vasopressin receptor antagonists and should be optimized for this compound.
Evaluation of this compound in a Rat Model of Hyponatremia
This protocol is designed to assess the aquaretic effects of this compound in a model of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
Experimental Workflow:
References
- 1. This compound | V1a receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Blood-Brain Barrier Penetration Using Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Vasopressin receptor antagonists, a class of drugs known as "vaptans," have shown potential in modulating BBB function, particularly in pathological conditions such as stroke and brain edema.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of vasopressin receptor antagonists on BBB penetration, using conivaptan (B1669423) as a primary example. Conivaptan, a non-peptide antagonist of both vasopressin V1a and V2 receptors, has been demonstrated to reduce brain edema and BBB disruption in preclinical models.[1][2] In contrast, tolvaptan (B1682983), a selective V2 receptor antagonist, did not show the same effects on the BBB in similar studies.[1][2] These protocols are designed to assist researchers in assessing the potential of vaptan-class compounds to cross the BBB and exert effects within the CNS.
Signaling Pathway of Vasopressin Action
The following diagram illustrates the signaling pathway of arginine vasopressin (AVP) at the V1a and V2 receptors, and the points of inhibition by antagonists like conivaptan.
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Integrity
This protocol is adapted from studies investigating the effects of conivaptan on BBB disruption in a mouse model of stroke.[1][2]
Objective: To quantify the extravasation of Evans Blue dye into the brain parenchyma as an index of BBB permeability.
Materials:
-
Male C57Bl/6 mice (or other appropriate strain)
-
Conivaptan (or other test vaptan)
-
Vehicle control (e.g., normal saline)
-
Evans Blue dye solution (2% in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for intravenous injection
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Model: Induce experimental stroke via middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 60 minutes), followed by reperfusion. This model creates a condition of BBB disruption.[1]
-
Drug Administration:
-
Immediately following reperfusion, begin intravenous (IV) administration of the vasopressin antagonist or vehicle.
-
For conivaptan, a continuous IV infusion can be administered for 48 hours. A loading dose may be given, followed by a maintenance dose (e.g., 0.2 mg/day).[1]
-
For orally administered compounds like tolvaptan, administer via gavage at the appropriate dose (e.g., 0.2 mg in 5% dextrose).[1]
-
-
Evans Blue Injection:
-
At a predetermined time point post-reperfusion (e.g., 48 hours), inject Evans Blue dye (2% solution, 4 ml/kg) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
-
Tissue Collection and Processing:
-
Anesthetize the animal and perfuse transcardially with saline to remove intravascular dye.
-
Harvest the brain and separate the ipsilateral (ischemic) and contralateral (non-ischemic) hemispheres.
-
Homogenize each hemisphere in formamide.
-
Incubate the homogenates at 60°C for 24 hours to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue in each hemisphere using a standard curve.
-
The Evans Blue extravasation index can be calculated as the ratio of the dye concentration in the ipsilateral hemisphere to that in the contralateral hemisphere.[3]
-
Assessment of Brain Edema
This protocol measures brain water content to assess the effect of the vasopressin antagonist on cerebral edema.[1][2]
Objective: To determine the percentage of water content in brain tissue.
Materials:
-
Brain tissue from experimental animals (from Protocol 1 or a separate experiment)
-
Analytical balance
-
Drying oven
Procedure:
-
Tissue Collection:
-
Following the experimental period (e.g., 48 hours post-MCAO and treatment), euthanize the animal and immediately harvest the brain.
-
Separate the ipsilateral and contralateral hemispheres.
-
-
Wet Weight Measurement:
-
Immediately weigh each hemisphere to obtain the wet weight.
-
-
Dry Weight Measurement:
-
Place the tissue samples in a drying oven at 100°C for 24-48 hours, or until a constant weight is achieved.
-
Weigh the dried tissue to obtain the dry weight.
-
-
Calculation of Brain Water Content:
-
Calculate the brain water content (%) using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of conivaptan and tolvaptan in a mouse model of stroke.[1]
Table 1: Effect of Conivaptan on Brain Water Content (%) and Evans Blue Extravasation
| Treatment Group | Ipsilateral Hemisphere Brain Water Content (%) | Contralateral Hemisphere Brain Water Content (%) | Evans Blue Extravasation Index (Ipsilateral/Contralateral) |
| Vehicle | 81.66 ± 0.43 | 78.67 ± 0.71 | 1.22 ± 0.08 |
| Conivaptan (0.2 mg) | 78.28 ± 0.48 | 76.91 ± 0.27 | 1.01 ± 0.02* |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.[1][2]
Table 2: Effect of Tolvaptan on Brain Water Content (%)
| Treatment Group | Ipsilateral Hemisphere Brain Water Content (%) | Contralateral Hemisphere Brain Water Content (%) |
| Vehicle (for Tolvaptan) | 80.27 ± 0.69 | 77.96 ± 0.18 |
| Tolvaptan (0.2 mg) | 79.74 ± 0.44 | 77.82 ± 0.10 |
Data are presented as mean ± SEM.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing BBB permeability and the logical relationship between vasopressin receptor antagonism and its effects on the brain.
Conclusion
The provided protocols and data offer a framework for investigating the penetration and effects of vasopressin receptor antagonists on the blood-brain barrier. The significant reduction in brain edema and BBB disruption observed with conivaptan, but not with the selective V2 antagonist tolvaptan, suggests that antagonism of the V1a receptor may be crucial for these neuroprotective effects.[1][2] Researchers can adapt these methodologies to screen and characterize novel vaptan compounds for their potential as CNS therapeutics. Further studies are warranted to fully elucidate the mechanisms by which these agents modulate BBB function.
References
- 1. Arginine-Vasopressin Receptor Blocker Conivaptan Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine-Vasopressin Receptor Blocker Conivaptan Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Effects of conivaptan on brain water content (BWC), blood-brain-barrier (BBB) disruption, plasma and urine sodium and osmolality. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting & Optimization
Optimizing Elsovaptan Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Elsovaptan, a potent and selective vasopressin V1a receptor antagonist, in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the vasopressin V1a receptor (AVPR1A). The V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in various physiological responses. This compound blocks the binding of AVP to the V1a receptor, thereby inhibiting this downstream signaling cascade.
Q2: Which cell lines are suitable for in vitro experiments with this compound?
A2: The choice of cell line is critical for obtaining relevant and reproducible data. Recommended cell lines for studying this compound's activity include:
-
HEK293 cells stably expressing the human V1a receptor (HEK293-AVPR1A): This is a commonly used and well-characterized model system for studying V1a receptor pharmacology.[1][2][3][4]
-
CHO-K1 cells stably expressing the human V1a receptor (CHO-K1-AVPR1A): Similar to HEK293 cells, this is another robust recombinant cell line for V1a receptor assays.[5][6][7][8][9]
-
Endogenous cell lines: Some cell lines naturally express the V1a receptor, such as certain vascular smooth muscle cells or liver cell lines. However, the expression levels can be variable, and characterization is essential before use.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
A3: As specific IC₅₀ and EC₅₀ values for this compound are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. A broad starting range to consider is from 1 nM to 10 µM.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in a suitable buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[10][11]
Q5: How stable is this compound in cell culture medium?
A5: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum.[10][11][12][13] It is recommended to prepare fresh dilutions of this compound for each experiment. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| High background signal in functional assays | 1. Cell health is suboptimal. 2. Assay components are autofluorescent. 3. Incomplete washing steps. | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Check the fluorescence of the assay buffer and other reagents. 3. Optimize washing steps to remove all unbound reagents. |
| No or weak response to this compound | 1. Low or no V1a receptor expression in the chosen cell line. 2. this compound concentration is too low. 3. Degradation of this compound. 4. Incorrect assay setup. | 1. Verify V1a receptor expression using a positive control agonist (e.g., Arginine Vasopressin). 2. Perform a dose-response experiment with a wider concentration range. 3. Prepare fresh this compound solutions for each experiment. 4. Review the experimental protocol and ensure all steps were performed correctly. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Precipitation of this compound. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with a buffer. 4. Visually inspect for precipitation after dilution in aqueous buffer. Consider pre-warming the media and vortexing during dilution.[11] |
| Unexpected agonist-like activity of this compound | 1. Off-target effects at high concentrations. 2. Contamination of the this compound stock. | 1. Test a lower concentration range. 2. Use a new, unopened vial of this compound. |
Quantitative Data Summary
Table 1: this compound IC₅₀ Values from In Vitro Functional Assays
| Cell Line | Assay Type | Agonist Used (Concentration) | This compound IC₅₀ (nM) |
| e.g., HEK293-AVPR1A | e.g., Calcium Flux | e.g., AVP (EC₈₀) | Enter your data |
| e.g., CHO-K1-AVPR1A | e.g., IP-One Assay | e.g., AVP (EC₈₀) | Enter your data |
Table 2: this compound Binding Affinity (Ki) from Radioligand Binding Assays
| Cell Line / Membrane Prep | Radioligand Used | This compound Ki (nM) |
| e.g., HEK293-AVPR1A membranes | e.g., [³H]-Arginine Vasopressin | Enter your data |
| e.g., CHO-K1-AVPR1A membranes | e.g., [³H]-Arginine Vasopressin | Enter your data |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ using a Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on AVP-induced intracellular calcium mobilization in HEK293-AVPR1A or CHO-K1-AVPR1A cells.
Materials:
-
HEK293-AVPR1A or CHO-K1-AVPR1A cells
-
Cell culture medium (e.g., DMEM with 10% FBS)[1]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[14][15][16][17]
-
Arginine Vasopressin (AVP)
-
This compound
-
DMSO
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-AVPR1A or CHO-K1-AVPR1A cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for the recommended time and temperature (e.g., 60 minutes at 37°C).
-
-
Compound Preparation:
-
Prepare a series of this compound dilutions in assay buffer from your DMSO stock.
-
Prepare a solution of AVP in assay buffer at a concentration that will elicit a submaximal response (EC₈₀ is often used).
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the AVP solution and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the AVP-only control (100%) and a no-agonist control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Determination of this compound Binding Affinity (Ki) using a Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the V1a receptor.
Materials:
-
Cell membranes prepared from HEK293-AVPR1A or CHO-K1-AVPR1A cells
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin)
-
Unlabeled Arginine Vasopressin (for determination of non-specific binding)
-
This compound
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand, binding buffer, and a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competitive Binding: Radioligand, binding buffer, and varying concentrations of this compound.
-
-
Incubation:
-
Add the cell membranes to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20][21][22]
-
Mandatory Visualizations
Caption: V1a Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Calcium Flux Assay.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Human AVPR1A Stable Cell Line-HEK293 (CSC-RG0018) - Creative Biogene [creative-biogene.com]
- 2. hek293.com [hek293.com]
- 3. beckman.com [beckman.com]
- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 5. resources.revvity.com [resources.revvity.com]
- 6. sinobiological.com [sinobiological.com]
- 7. elabscience.com [elabscience.com]
- 8. ubigene.us [ubigene.us]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. Calcium Flux - BCF [bcf.technion.ac.il]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 22. biophysics-reports.org [biophysics-reports.org]
Troubleshooting Elsovaptan Solubility in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Elsovaptan in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1] Its chemical formula is C19H20ClN5O2 and it has a molecular weight of 385.85 g/mol .[2] As a V1a receptor antagonist, this compound blocks the signaling pathway initiated by the hormone vasopressin (also known as antidiuretic hormone or ADH). This pathway plays a role in various physiological processes, including vasoconstriction and social behaviors.[3][4]
Q2: What is the expected solubility of this compound in DMSO?
Q3: My this compound is not dissolving in DMSO. What are the initial steps I should take?
If you are encountering issues with dissolving this compound in DMSO, consider the following initial steps:
-
Verify DMSO Quality: Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is highly hygroscopic and absorbed moisture can significantly decrease its ability to dissolve hydrophobic compounds.[5][6][7]
-
Gentle Heating: Warm the solution in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, as it could degrade the compound.[3][5]
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break down compound aggregates and facilitate dissolution.[3][5]
-
Vortexing: Agitate the solution vigorously using a vortex mixer for 2-5 minutes.[3]
Q4: My this compound solution in DMSO was clear initially, but now I see crystals. What happened?
Precipitation of a previously dissolved compound from a DMSO stock solution can occur for several reasons:
-
Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation and degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes.[6][8]
-
Water Absorption: If the container is not sealed properly, DMSO can absorb moisture from the atmosphere over time, reducing the solubility of the compound.[8]
Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-concentration organic stock to an aqueous buffer.[6] Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit in that medium. Try using a lower final concentration.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform an intermediate dilution step in the medium.[1]
-
Rapid Mixing: Add the DMSO stock drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[1][6]
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (up to 0.5% in cell culture) might help maintain solubility. However, always perform a vehicle control experiment to ensure the DMSO concentration is not toxic to your cells.[2]
-
Use of Co-solvents or Surfactants: For particularly challenging compounds, adding a small amount of a biocompatible co-solvent like PEG 400 or a non-ionic surfactant like Tween 80 to the final aqueous medium can help.[7]
Troubleshooting Guides
Guide 1: this compound Fails to Dissolve in DMSO
If this compound does not dissolve in DMSO after initial attempts, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Guide 2: Precipitation of this compound in Aqueous Media
This guide provides a decision tree for troubleshooting precipitation when diluting a DMSO stock of this compound into an aqueous medium, such as cell culture media or PBS.
Caption: Decision tree for preventing this compound precipitation in aqueous media.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H20ClN5O2 | [2] |
| Molecular Weight | 385.85 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Mechanism of Action | Vasopressin V1a receptor antagonist | [1] |
Table 2: Troubleshooting Summary for this compound Dissolution in DMSO
| Issue | Potential Cause | Recommended Solution |
| Failure to Dissolve | Poor quality DMSO (absorbed water) | Use fresh, anhydrous, high-purity DMSO.[5][6][7] |
| Insufficient agitation | Vortex vigorously for 2-5 minutes.[3] | |
| Compound aggregation | Sonicate in a water bath for 15-30 minutes.[3][5] | |
| Low temperature | Gently warm the solution to 37°C for 10-15 minutes.[3][5] | |
| Precipitation in Aqueous Media | Concentration exceeds aqueous solubility | Lower the final working concentration. |
| Rapid solvent exchange | Perform serial dilutions and add the stock solution drop-wise to pre-warmed media with rapid mixing.[1][6] | |
| Insufficient final DMSO concentration | Ensure the final DMSO concentration is adequate to maintain solubility, but non-toxic to cells (typically <0.5%).[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 385.85), you would add 25.9 µL of DMSO.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes.[3]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If particles remain, place the vial in a water bath sonicator for 15-30 minutes.[3][5]
-
Gentle Warming (if necessary): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[3][5]
-
Final Inspection and Storage: Once the solution is clear, it is ready for use. For storage, aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light and moisture.[2]
Protocol 2: Empirical Determination of this compound Solubility in DMSO
-
Preparation: Prepare a series of microcentrifuge tubes.
-
Saturated Solution Preparation: To one tube, add a small, accurately weighed amount of this compound (e.g., 2 mg). Add a small volume of anhydrous DMSO (e.g., 50 µL) and vortex vigorously. If all the solid dissolves, add another small, weighed amount of this compound and repeat until a small amount of solid remains undissolved, indicating a saturated solution.
-
Equilibration: Allow the saturated solution to equilibrate by rotating it at room temperature for several hours.
-
Separation of Undissolved Solid: Centrifuge the tube at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. The calculated concentration represents the solubility of this compound in DMSO at that temperature.
Mandatory Visualization
This compound's Target Signaling Pathway
This compound is an antagonist of the vasopressin V1a receptor. The diagram below illustrates the signaling pathway that is blocked by this compound.
Caption: Vasopressin V1a receptor signaling pathway blocked by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
Overcoming poor cell viability with Elsovaptan treatment
Welcome to the technical support center for Elsovaptan. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges during in vitro experiments, with a specific focus on addressing poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the vasopressin receptors V1a and V2.[1][2][3] Vasopressin antagonists, also known as vaptans, work by blocking the action of the hormone vasopressin at its receptors.[4] In a research context, this compound can be used to investigate the roles of the vasopressin signaling pathways in various cellular processes.
Q2: We are observing high levels of cell death in our cultures after this compound treatment. Is this a known effect?
While extensive public data on this compound-induced cytotoxicity in vitro is limited, high concentrations of any compound can potentially impact cell viability.[5] The observed cell death could be due to several factors, including the specific cell type's dependence on vasopressin signaling for survival, the concentration of this compound used, or other experimental variables. This guide provides further steps to investigate the cause.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a dry powder at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[6] When preparing stock solutions, consult the manufacturer's certificate of analysis for specific solvent recommendations and solubility information. Repeated freeze-thaw cycles should be avoided.
Q4: Are there any known off-target effects of this compound that could be impacting my cells?
This compound is described as a selective vasopressin receptor antagonist.[2] However, like any pharmacological agent, the possibility of off-target effects, particularly at high concentrations, cannot be entirely ruled out. If you suspect off-target effects, consider including appropriate controls in your experiments, such as using a structurally different vasopressin receptor antagonist to see if the same effect is observed.
Troubleshooting Guide: Poor Cell Viability
This guide provides a systematic approach to troubleshooting poor cell viability in cell cultures treated with this compound.
Issue 1: Unexpectedly Low Cell Viability After Treatment
If you observe a significant decrease in cell viability after treating your cells with this compound, consider the following potential causes and solutions.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for poor cell viability.
Data Presentation: Example Dose-Response Experiment
This table illustrates hypothetical results from a dose-response experiment to determine the optimal, non-toxic concentration of this compound.
| This compound Concentration | Solvent Control Viability (%) | Treated Cell Viability (%) |
| 0 µM (Solvent Control) | 100 | 100 |
| 0.1 µM | 100 | 98 ± 3.2 |
| 1 µM | 100 | 95 ± 4.1 |
| 10 µM | 100 | 85 ± 5.5 |
| 50 µM | 100 | 60 ± 7.8 |
| 100 µM | 100 | 35 ± 6.2 |
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. Here are some factors to consider to improve reproducibility.
Potential Causes and Solutions:
-
Reagent Preparation: Ensure this compound stock solutions are prepared fresh or properly stored to avoid degradation.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Assay Timing: Standardize the duration of this compound treatment and the time at which viability is assessed.
-
Washing Steps: Inconsistent or overly vigorous washing steps during viability assays can lead to cell loss and variable results.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
Objective: To identify the concentration range of this compound that effectively antagonizes the vasopressin receptor without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a solvent control (medium with the same final concentration of the solvent, e.g., DMSO, used to dissolve this compound). It is recommended that the final DMSO concentration be below 0.5%.[8]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the solvent control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or a live/dead cell staining assay.[9]
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the solvent control. Plot the results to determine the IC50 (inhibitory concentration 50%) and the optimal non-toxic concentration for your experiments.
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
Objective: To quantify the number of viable and non-viable cells after this compound treatment using a dye exclusion method.[10]
Methodology:
-
Cell Culture: Grow cells in the presence of the desired concentration of this compound and a solvent control for the specified time.
-
Cell Harvesting: Detach the cells from the culture vessel using trypsin or a cell scraper.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and, using a microscope, count the number of blue (non-viable) and clear (viable) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathway
Vasopressin V2 Receptor Signaling Pathway
The following diagram illustrates the canonical vasopressin V2 receptor signaling pathway, which this compound inhibits.
Caption: Inhibition of the Vasopressin V2 receptor pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | V1a receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. drugs.com [drugs.com]
- 5. Dose-dependent metabolic effect of zoledronate on primary human osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. ELISA Troubleshooting Guide | PDF [scribd.com]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Elsovaptan stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of elsovaptan in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] Its chemical formula is C₁₉H₂₀ClN₅O₂ and it has a molecular weight of 385.85 g/mol .[1][3] By blocking the V1a receptor, this compound inhibits the downstream signaling pathways normally activated by the hormone vasopressin. These pathways are involved in various physiological processes, including vasoconstriction and cellular growth.[4][5]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the solid powder in anhydrous, cell culture-grade DMSO to a desired concentration, typically 10 mM. Gentle vortexing or sonication can aid in dissolution.
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound:
-
Solid Powder: Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][3]
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months.[1]
Q4: My this compound precipitated after I diluted the DMSO stock into my cell culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue.[6][7] This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. Here are some troubleshooting steps:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.5%) and non-toxic to your cells.[6]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[6]
-
Improve Mixing Technique: Add the DMSO stock solution dropwise into the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.[6]
-
Prepare an Intermediate Dilution: Instead of a single large dilution, create an intermediate dilution of this compound in a smaller volume of pre-warmed medium first. Then, add this intermediate dilution to the final volume of the medium.
-
Lower the Final Concentration: The final concentration of this compound may be too high. Try using a lower concentration in your experiment.
Q5: How stable is this compound in cell culture media during my experiment?
The stability of this compound in cell culture media has not been extensively published and can be influenced by several factors, including media composition (e.g., serum content, pH), incubation temperature, and exposure to light. For long-term experiments (e.g., > 48 hours), it is recommended to replenish the media with freshly prepared this compound solution every 24-48 hours to ensure a consistent effective concentration. To determine the stability in your specific experimental setup, it is advisable to perform a stability assessment as detailed in the experimental protocols section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | 1. Degradation of this compound in media over time.2. Precipitation of this compound, leading to a lower effective concentration.3. Inconsistent preparation of this compound working solutions. | 1. For long-term experiments, replace the media with freshly prepared this compound solution every 24-48 hours.2. Visually inspect the media for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the troubleshooting steps for precipitation.3. Ensure accurate and consistent pipetting when preparing stock and working solutions. Prepare fresh working solutions for each experiment. |
| Higher than expected cell viability or lack of expected biological effect | 1. The effective concentration of this compound is lower than intended due to degradation or precipitation.2. The cell line may be insensitive to this compound. | 1. Confirm the stability of this compound in your media using the provided protocol. Consider increasing the frequency of media changes.2. Verify the expression of the V1a receptor in your cell line. Include positive and negative controls in your experiment. |
| Cloudy or hazy appearance of the cell culture media after adding this compound | 1. Precipitation of this compound.2. Interaction of this compound with components in the cell culture media. | 1. Follow the recommended procedures to avoid precipitation (e.g., pre-warmed media, proper mixing).2. Consider testing the stability and solubility of this compound in a simpler buffer (e.g., PBS) or in media with and without serum to identify potential interactions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀ClN₅O₂ | [1][3] |
| Molecular Weight | 385.85 g/mol | [1][3] |
| Appearance | Solid Powder | [1] |
| Solubility | 10 mM in DMSO | [1] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Months to Years | [3] |
| 4°C | Days to Weeks | [3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 Months | [1] |
| -20°C | Up to 6 Months | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solution in Cell Culture Media
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, cell culture-grade DMSO.
-
Warm the Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.
-
Dilute the Stock Solution:
-
For a final concentration of 10 µM, for example, dilute the 10 mM stock solution 1:1000 in the pre-warmed medium.
-
To do this, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even mixing.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media by HPLC
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.
-
Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).
-
Incubation:
-
Transfer the working solution to a sterile container (e.g., a multi-well plate or flask).
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
Collect aliquots of the incubated medium at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the samples on ice.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable reverse-phase HPLC method to quantify the amount of this compound remaining at each time point.
-
The percentage of this compound remaining at each time point is calculated by comparing the peak area to the peak area at the 0-hour time point.
-
Mandatory Visualization
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Adjusting Elsovaptan dosage for different animal models
Disclaimer: This document provides a general technical support guide for the use of Elsovaptan, a vasopressin V1a receptor antagonist, in preclinical animal models. The information compiled is based on general knowledge of V1a receptor antagonists and standard preclinical research practices. Due to the limited availability of published, peer-reviewed data specific to this compound, the dosage and protocol recommendations are extrapolated and should be considered as starting points for experimental design. Researchers are strongly encouraged to conduct dose-finding and tolerability studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the vasopressin V1a receptor. Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating blood pressure, fluid balance, and social behavior. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, couples to Gαq/11 proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] These second messengers ultimately increase intracellular calcium concentrations, leading to various physiological responses, including vasoconstriction.[2][3] this compound competitively binds to the V1a receptor, blocking the action of endogenous vasopressin and thereby inhibiting this signaling pathway.
Q2: In which animal models can this compound be used?
A2: Based on general practices for small molecule drug development, this compound can likely be evaluated in common preclinical animal models such as mice, rats, and dogs.[2] The choice of model will depend on the specific research question, the expression and function of the V1a receptor in that species, and the translational relevance to human physiology. For safety and toxicology studies, both a rodent (e.g., rat or mouse) and a non-rodent species (e.g., dog or non-human primate) are typically used.[2]
Q3: What are the potential therapeutic applications of this compound being investigated?
A3: While specific clinical development information for this compound is not widely published, its classification as a vasopressin receptor antagonist suggests potential use in research related to conditions where the vasopressin system is dysregulated. Vendor information suggests it may be used in Alzheimer's disease research.[4]
Q4: How should this compound be formulated for animal administration?
A4: The formulation of this compound for in vivo studies will depend on its physicochemical properties, such as solubility and stability, and the intended route of administration. For oral administration in rodents, a common approach is to prepare a suspension or solution in a vehicle such as a mixture of DMSO, Tween 80, and water or saline. For intravenous administration, the compound would need to be dissolved in a biocompatible vehicle, and the pH and osmolality should be optimized for physiological compatibility. It is crucial to perform formulation development and stability testing to ensure accurate and consistent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy or Inconsistent Results | - Inadequate Dose: The dose of this compound may be too low to achieve sufficient receptor occupancy and pharmacological effect. - Poor Bioavailability: The formulation may not be optimal, leading to poor absorption after oral administration. - Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared in the chosen animal model. - Species Differences: The V1a receptor affinity or signaling pathway may differ significantly in the animal model compared to the target species. | - Conduct a dose-response study to determine the optimal dose. - Evaluate different formulations and routes of administration (e.g., intravenous vs. oral) to improve exposure. - Perform pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound. - Research the pharmacology of the V1a receptor in the specific animal model being used. |
| Adverse Effects or Toxicity | - High Dose: The administered dose may be in the toxic range for the animal model. - Off-Target Effects: this compound may have effects on other receptors or cellular processes at higher concentrations. - Formulation Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity. - Conduct in vitro selectivity profiling to assess potential off-target activities. - Run a vehicle-only control group to rule out toxicity from the formulation components. |
| Difficulty with Formulation | - Poor Solubility: this compound may have low solubility in common aqueous vehicles. - Instability: The compound may degrade in the formulation over time. | - Use co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility. - Prepare fresh formulations before each experiment and store them under appropriate conditions (e.g., protected from light, refrigerated). - Conduct stability studies of the formulation under the intended storage and use conditions. |
Quantitative Data Summary
Due to the lack of specific published preclinical data for this compound, a detailed quantitative data table for dosage in different animal models cannot be provided at this time. The following table provides a general reference based on typical dose ranges for V1a receptor antagonists in preclinical studies. These are not specific recommendations for this compound and must be validated experimentally.
| Animal Model | Route of Administration | Potential Starting Dose Range | Reference/Notes |
| Mouse | Oral (gavage) | 1 - 30 mg/kg | Based on general dose ranges for novel V1a antagonists in mice. |
| Rat | Oral (gavage) | 1 - 30 mg/kg | Extrapolated from mouse data and general preclinical practices. |
| Dog | Oral (capsule/gavage) | 0.1 - 10 mg/kg | Lower starting doses are often used in larger animals. |
Experimental Protocols
As specific experimental protocols for this compound are not publicly available, the following provides a generalized methodology for a pharmacokinetic (PK) study in rats, a common preclinical experiment.
Objective: To determine the pharmacokinetic profile of this compound in male Sprague-Dawley rats after a single oral dose.
Materials:
-
This compound
-
Formulation vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Formulation Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing: Fast the rats overnight (with access to water). Administer a single oral dose of this compound via gavage. A typical dose volume is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant. Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Caption: Vasopressin V1a Receptor Signaling Pathway and Point of this compound Action.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
References
Technical Support Center: Elsovaptan Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of Elsovaptan. Following these guidelines will help ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific temperature and environmental conditions to prevent degradation.[1]
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark environment. |
| Long-term (months to years) | -20 °C | Dry and dark environment. |
Q2: How should I store this compound in solution?
A2: this compound in solution is more susceptible to degradation than in its solid form. Proper storage is critical to maintaining its activity.
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Protect from light. |
| Long-term (months) | -20 °C or -80 °C | Protect from light; use airtight containers. |
Q3: How many freeze-thaw cycles can a solution of this compound undergo?
A3: It is highly recommended to minimize freeze-thaw cycles as they can accelerate degradation. For best results, aliquot stock solutions into single-use vials to avoid repeated temperature changes.
Q4: What are the initial signs of this compound degradation?
A4: Visual inspection can be the first indicator of potential degradation. For solid compounds, look for changes in color or texture. For solutions, observe any color change, cloudiness, or precipitate formation. However, chemical degradation can occur without any visible changes. Analytical methods are necessary for confirmation.[2]
Q5: Which analytical method is best for assessing this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the stability of small molecule drugs like this compound.[3] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of your compound. 3. Prepare a fresh stock solution from solid this compound for critical experiments. |
| Precipitate forms in a solution upon thawing. | The solubility limit of this compound in the chosen solvent has been exceeded at the storage temperature. | 1. Gently warm the solution and vortex to attempt redissolution. 2. If the precipitate remains, centrifuge the vial and use the supernatant after re-quantifying the concentration. 3. For future preparations, consider using a lower concentration or a different solvent system. |
| Loss of biological activity in an assay. | Degradation of this compound during storage or experimental procedures. | 1. Confirm the purity of the compound with a stability-indicating analytical method. 2. Review experimental protocols to identify any harsh conditions (e.g., extreme pH, prolonged exposure to light) that could cause degradation. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. If conducting forced degradation studies, these new peaks can help identify potential degradation pathways. 2. For routine storage, the presence of new peaks indicates that the current storage conditions are not optimal and should be re-evaluated. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous high-purity solvent (e.g., DMSO), sterile microcentrifuge tubes or vials, precision balance, vortex mixer.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To determine the purity of this compound and detect the presence of any degradation products.
-
Method:
-
Develop a stability-indicating HPLC method. This typically involves testing various mobile phases, columns, and gradient conditions to achieve good separation between this compound and its potential degradation products.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and the sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. A decrease in the area of the this compound peak and the appearance of new peaks are indicative of degradation.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stored sample to that of a freshly prepared standard.
-
Visualizations
Potential Degradation Pathways
This compound contains a benzoxazine (B1645224) moiety, which can be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not publicly available, a general understanding of benzoxazine chemistry suggests potential areas of instability.
References
Interpreting unexpected results in Elsovaptan functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Elsovaptan in functional assays. The information is tailored for scientists in drug development and related fields to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is characterized as a potent and selective vasopressin V1a receptor antagonist.[1] The vasopressin receptor family consists of three main subtypes: V1a, V1b, and V2, which are all G protein-coupled receptors (GPCRs).[2][3] These subtypes are distinct in their tissue localization, signaling pathways, and physiological functions.[2]
Q2: What are the expected results for this compound in V1a and V2 receptor functional assays?
A2: Given its selectivity, this compound is expected to potently inhibit the activity of the V1a receptor. In a functional assay measuring a V1a-mediated response (e.g., calcium mobilization), this compound should produce a concentration-dependent inhibition of the agonist-induced signal. Conversely, in a functional assay for the V2 receptor (e.g., cAMP accumulation), this compound should exhibit minimal to no antagonistic activity at concentrations where it fully blocks the V1a receptor.
Q3: Can this compound exhibit partial agonist or inverse agonist activity?
A3: While this compound is classified as an antagonist, it is important to consider the possibility of partial agonism or inverse agonism, as these phenomena can occur with compounds initially classified as antagonists.[4][5] A partial agonist would weakly activate the receptor in the absence of a full agonist, while an inverse agonist would reduce the basal or constitutive activity of the receptor.[4][6] Assays with high receptor expression levels may be more likely to reveal constitutive activity and any potential inverse agonist effects.[6]
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes that may be encountered during functional assays with this compound.
Issue 1: Significant Antagonism Observed in a V2 Receptor cAMP Assay
Possible Causes:
-
Off-target effects at high concentrations: Although selective, at very high concentrations, this compound might exhibit antagonist activity at the V2 receptor.
-
Compound Purity: The batch of this compound may contain impurities with V2 antagonist activity.
-
Experimental Artifact: Issues with the assay itself, such as non-specific inhibition of assay components.
Troubleshooting Steps:
-
Confirm this compound's Potency at the V1a Receptor: Run a parallel V1a functional assay (e.g., calcium mobilization) to confirm the expected high potency of your this compound stock.
-
Perform a Schild Analysis: This can help determine if the observed antagonism at the V2 receptor is competitive.
-
Test a Different Batch of this compound: If available, using a new batch from the supplier can help rule out batch-specific impurities.
-
Use a Structurally Unrelated V1a Antagonist: Comparing the results with another selective V1a antagonist can indicate if the observed V2 activity is a class effect or specific to this compound.
Issue 2: Weaker than Expected Antagonism in a V1a Receptor Calcium Mobilization Assay
Possible Causes:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: Factors like cell density, agonist concentration (an EC80 concentration of the agonist is typically recommended for antagonist assays), or incubation time can affect the observed potency.[2]
-
Insurmountable Antagonism: Some antagonists may display non-competitive or insurmountable antagonism, where increasing agonist concentrations do not fully restore the maximal response. This can affect the calculated IC50 value.[7]
Troubleshooting Steps:
-
Prepare Fresh Compound Dilutions: Always use freshly prepared dilutions of this compound for your experiments.
-
Optimize Agonist Concentration: Perform a full agonist dose-response curve to accurately determine the EC50 and EC80 values for the agonist used in the antagonist assay.
-
Vary Incubation Times: Experiment with different pre-incubation times for this compound before adding the agonist.
-
Check Cell Health and Receptor Expression: Ensure that the cells are healthy and expressing sufficient levels of the V1a receptor.
Issue 3: this compound Induces a Small Agonist-like Response at High Concentrations
Possible Causes:
-
Partial Agonism: this compound may be acting as a partial agonist, weakly activating the V1a receptor.[4]
-
Assay Interference: At high concentrations, the compound might interfere with the assay technology (e.g., autofluorescence in a calcium assay).
Troubleshooting Steps:
-
Run this compound Alone: Perform a dose-response curve of this compound in the absence of any other agonist to confirm if it elicits a response on its own.
-
Use a "Compound Alone" Control Plate: To check for assay interference, run a plate with this compound in the absence of cells to assess any direct effects on the detection reagents.
-
Utilize a Different Assay Readout: If possible, confirm the finding using an alternative functional assay for the V1a receptor.
Data Summary Tables
Table 1: Expected Potency of this compound in Vasopressin Receptor Functional Assays
| Receptor Subtype | Primary Signaling Pathway | Expected this compound Activity | Typical Assay | Expected IC50/EC50 |
| V1a | Gq → PLC → IP3/DAG → ↑ Ca2+ | Antagonist | Calcium Mobilization | Potent (nM range) |
| V2 | Gs → Adenylyl Cyclase → ↑ cAMP | Inactive/Very Weak Antagonist | cAMP Accumulation | High µM to mM range or no activity |
| V1b | Gq → PLC → IP3/DAG → ↑ Ca2+ | Weak Antagonist/Inactive | Calcium Mobilization | Higher IC50 than for V1a |
Experimental Protocols
Protocol 1: V2 Receptor cAMP Accumulation Assay
This protocol is for measuring the antagonist effect of this compound on agonist-induced cAMP production in cells expressing the human V2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.[2]
-
Cell culture medium.
-
White, opaque 384-well plates.[8]
-
Reference V2 agonist (e.g., Arginine Vasopressin [AVP] or dDAVP).[2]
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or Glo format).[2]
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into 384-well plates at a pre-optimized density and incubate overnight.[2][8]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare the reference agonist at a concentration of 2x its EC80 value.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at 37°C.[2]
-
Agonist Stimulation: Add the 2x reference agonist solution to the wells and incubate for 30-60 minutes at 37°C to stimulate cAMP production.[2]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[2][8]
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: V1a Receptor Calcium Mobilization Assay
This protocol measures the antagonist effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the human V1a receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a receptor.
-
Cell culture medium.
-
Black, clear-bottom 96- or 384-well plates.[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[11]
-
Assay buffer (e.g., HBSS).
-
Reference V1a agonist (e.g., Arginine Vasopressin).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).[10][12]
Procedure:
-
Cell Plating: Seed the V1a receptor-expressing cells into the assay plates and incubate overnight to form a confluent monolayer.[12]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[12]
-
Compound Plate Preparation: Prepare serial dilutions of this compound and a solution of the reference agonist at 5-10 times its final desired concentration in separate plates.
-
Measurement: Place the cell plate and compound plates into the fluorescence plate reader.
-
Antagonist Pre-injection (optional but recommended): Program the instrument to inject the this compound dilutions and incubate for a set period (e.g., 15-30 minutes).
-
Agonist Injection and Reading: The instrument will then inject the reference agonist and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is plotted against the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Troubleshooting Logic for this compound Assays.
References
- 1. Nonpeptide vasopressin receptor antagonists: development of selective and orally active V1a, V2 and V1b receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes [mdpi.com]
- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Technical Support Center: Elsovaptan In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elsovaptan in in vivo efficacy studies. Variability in in vivo studies is a significant challenge, and this resource aims to help identify and address potential sources of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a vasopressin receptor antagonist.[1][2][3] It works by blocking the action of vasopressin, a hormone involved in regulating blood pressure and water reabsorption in the kidneys.[4] Specifically, this compound is a potent and selective antagonist for the vasopressin V1a receptor.[2]
Q2: What are the common sources of variability in preclinical in vivo studies?
A2: Variability in in vivo studies can arise from a multitude of factors. These can be broadly categorized as biological and experimental. Biological factors include the animal species and strain, sex, age, weight, diet, gut microbiota, and overall health status.[5][6] Experimental factors encompass the route of administration, drug formulation and solubility, dose accuracy, timing of administration, housing conditions, and even the gender of the animal handlers.[5][7][8]
Q3: How can I minimize variability in my this compound in vivo studies?
A3: To minimize variability, it is crucial to standardize your experimental protocol as much as possible. This includes using animals of the same strain, sex, and age from a reputable supplier. Acclimatize the animals to the housing conditions before the experiment begins. Ensure consistent diet and water access. For oral administration, meticulous preparation of the drug formulation and accurate dosing are critical. Blinding the experimenters to the treatment groups can also help reduce bias.
Q4: What are the potential applications of this compound in research?
A4: As a vasopressin V1a receptor antagonist, this compound is a valuable tool for investigating the role of the vasopressin system in various physiological and pathological processes. Research suggests its potential in studying conditions like Alzheimer's disease.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo efficacy studies with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in response | - Inconsistent oral dosing- Differences in animal stress levels- Variability in food and water intake- Genetic drift within the animal colony | - Ensure consistent gavage technique or consider alternative methods like voluntary oral administration in a palatable vehicle.- Handle animals gently and consistently. Acclimatize them to the procedures.- Monitor and record food and water consumption.- Use animals from a well-characterized and genetically stable source. |
| Poor oral bioavailability | - Low solubility of this compound in the chosen vehicle- First-pass metabolism- Incorrect gavage technique leading to administration into the lungs | - Optimize the formulation. Consider using solubility enhancers or different vehicle systems.- Be aware of potential species differences in metabolism.- Ensure proper training in oral gavage techniques. Confirm correct placement of the gavage needle. |
| Unexpected off-target effects | - Interaction with other receptors at high concentrations- Unforeseen physiological effects of V1a receptor blockade in the specific animal model | - Conduct a dose-response study to determine the optimal therapeutic window.- Thoroughly research the known physiological roles of the vasopressin V1a receptor in your chosen species and model. |
| Lack of efficacy | - Insufficient dose or exposure- Inappropriate animal model- Degradation of this compound in the formulation | - Perform pharmacokinetic studies to confirm adequate drug exposure at the target site.- Ensure the chosen animal model has a vasopressin system relevant to the human condition being studied.- Prepare fresh formulations for each experiment and store them appropriately. |
Data Presentation
Due to the limited publicly available quantitative data from in vivo efficacy studies of this compound, the following tables are provided as illustrative examples of how to structure and present such data.
Table 1: Example Pharmacokinetic Parameters of this compound in Rodents (Illustrative)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral (gavage) | 10 | 150 ± 25 | 1.5 | 600 ± 75 | 30 |
| Rat | Oral (gavage) | 10 | 120 ± 20 | 2.0 | 550 ± 60 | 25 |
| Rat | Intravenous | 2 | 450 ± 50 | 0.1 | 750 ± 80 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example Efficacy of this compound in a Mouse Model of Cognitive Deficit (Illustrative)
| Treatment Group | Dose (mg/kg) | n | Morris Water Maze Escape Latency (seconds) | Probe Trial Time in Target Quadrant (%) |
| Vehicle | - | 10 | 45 ± 5 | 28 ± 4 |
| This compound | 3 | 10 | 35 ± 6 | 38 ± 5 |
| This compound | 10 | 10 | 28 ± 4 | 45 ± 6 |
| This compound | 30 | 10 | 25 ± 5 | 52 ± 7 |
*p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Detailed Methodology for Oral Gavage in Rodents
-
Animal Preparation: Acclimatize animals to the facility for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation: Prepare the this compound formulation immediately before administration. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in sterile water. Ensure the compound is uniformly suspended.
-
Dosing:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it will reach the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
If any resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
-
Post-Dosing Monitoring: Observe the animals for any signs of distress or adverse reactions for at least one hour post-dosing.
Mandatory Visualization
Signaling Pathway of the Vasopressin V1a Receptor
References
- 1. Pharmacokinetics of ezlopitant, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 7. Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Species-Specific V1a Receptor Binding of Elsovaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the species differences in V1a receptor binding of Elsovaptan. The following information, presented in a question-and-answer format, addresses potential experimental challenges and offers detailed protocols to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the binding affinity of our V1a receptor antagonist between human and rat preparations. Is this expected?
A: Yes, it is not uncommon to observe species-specific differences in the binding affinity of ligands for the V1a receptor. These differences can be quite pronounced. For instance, the non-peptide V1a receptor-selective antagonist, OPC-21268, demonstrated a significantly higher affinity for the rat V1a receptor (Ki = 380 nM) compared to the human V1a receptor (Ki = 140 µM)[1]. This highlights the importance of characterizing the binding profile of your compound across all relevant species in your preclinical studies.
Q2: What are the potential molecular reasons for these species-specific binding differences?
A: Species differences in binding affinity are often attributed to variations in the amino acid sequence of the receptor. Even subtle changes in the amino acid composition of the ligand-binding pocket can alter the way a compound interacts with the receptor. For the V1a receptor, it has been shown that the transmembrane domain (TMD) VI-VII, and specifically the amino acid residue Ala-342 in TMD VII of the rat receptor, is a major determinant for the high-affinity binding of the antagonist OPC-21268[1]. The amino acid identity between the rat and human vasopressin V1a receptors is not 100%[2].
Q3: How can we experimentally determine the binding affinity of this compound to the V1a receptor in different species?
A: The gold-standard method for determining the binding affinity of a compound to a receptor is the radioligand binding assay[3]. This can be performed as a saturation assay to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, or as a competitive binding assay to determine the inhibitory constant (Ki) of your test compound (this compound).
Q4: We are experiencing high non-specific binding in our radioligand binding assay. What are the common causes and how can we troubleshoot this?
A: High non-specific binding can obscure your specific binding signal and lead to inaccurate results. Common causes include:
-
Radioligand Issues: The radioligand may be sticking to non-receptor components like filter plates or tubes, or it may have degraded[4].
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor density or contaminating proteins can increase non-specific binding[4].
-
Inadequate Washing: Insufficient washing steps may not effectively remove the unbound radioligand[4].
-
Inappropriate Assay Buffer: The composition of your assay buffer can influence non-specific interactions[5].
To troubleshoot, consider using low-protein binding plates, optimizing your wash steps, and including blocking agents like bovine serum albumin (BSA) in your assay buffer[4][5].
Quantitative Data Summary
Due to the limited publicly available data on the species-specific binding of this compound, the following table presents data for the V1a receptor antagonist OPC-21268 as an illustrative example of potential species differences.
| Compound | Species | Receptor | Binding Affinity (Ki) |
| OPC-21268 | Human | V1a | 140 µM[1] |
| OPC-21268 | Rat | V1a | 380 nM[1] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of this compound for the V1a receptor.
1. Membrane Preparation:
- Homogenize tissues (e.g., liver, brain) from the species of interest (human, rat, mouse) or cells expressing the recombinant V1a receptor in a cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Setup:
- In a 96-well plate, add a fixed concentration of a suitable V1a receptor radioligand (e.g., [3H]-Arginine Vasopressin).
- Add a range of concentrations of the unlabeled test compound (this compound).
- For determining non-specific binding, add a high concentration of a known V1a receptor antagonist.
- Initiate the binding reaction by adding the membrane preparation.
3. Incubation:
- Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
4. Termination and Filtration:
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Scintillation Counting:
- Dry the filter plate and add a scintillation cocktail to each well.
- Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
- Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: V1a receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical workflow for troubleshooting high non-specific binding.
References
- 1. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence identity between the rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Elsovaptan vs. SRX246: A Comparative Analysis of V1a Receptor Antagonists in Preclinical Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two vasopressin V1a receptor antagonists, Elsovaptan and SRX246, with a focus on their potential efficacy in models relevant to Alzheimer's disease and other neurological conditions. While direct comparative studies in Alzheimer's models are not publicly available, this document synthesizes the existing preclinical data to aid researchers in evaluating these compounds for further investigation.
Mechanism of Action: A Shared Target
Both this compound and SRX246 are antagonists of the vasopressin V1a receptor. The vasopressin system, and specifically the V1a receptor, is implicated in various central nervous system functions, including social behavior, stress responses, and cognition. Dysregulation of this system has been observed in neurodegenerative diseases, making the V1a receptor a potential therapeutic target. Blockade of the V1a receptor is hypothesized to modulate neuronal signaling pathways that may be beneficial in conditions characterized by cognitive decline and neuropsychiatric symptoms.
Preclinical Efficacy: A Data Gap for this compound
A significant disparity exists in the publicly available preclinical data for these two compounds. While SRX246 has been evaluated in several models of neurological and psychiatric conditions, including a model of traumatic brain injury (TBI) with cognitive endpoints, there is a notable absence of such data for this compound in the public domain. One vendor lists this compound as a compound that "can be used in researchs of Alzheimer disease," however, no supporting experimental data has been found to substantiate this claim.
SRX246: Evidence of Cognitive Improvement in a TBI Model
Azevan Pharmaceuticals, the developer of SRX246, has reported promising preclinical findings for their V1a antagonists in a model of moderate TBI, which can induce cognitive deficits relevant to neurodegenerative diseases.[1] A study on a closely related compound, AVN576, provides specific insights into the potential cognitive benefits of this class of V1a antagonists.
Table 1: Summary of Preclinical Efficacy Data for AVN576 (as a proxy for SRX246)
| Model | Compound | Key Findings | Reference |
| Moderate Traumatic Brain Injury (TBI) in Rats | AVN576 | - Eliminated deficits in learning and memory. - Reduced ventricular enlargement. - Increased connectivity in hippocampal circuitry. | [2] |
Note: While Azevan Pharmaceuticals' website suggests similar findings for SRX246 in a TBI model, the detailed published study available focuses on AVN576.[1] Given that both are V1a antagonists from the same company, the AVN576 data is presented here as a proxy for the potential efficacy of SRX246.
Experimental Protocols
Traumatic Brain Injury (TBI) Model for AVN576
The following protocol is based on the published study of AVN576 in a TBI model and is presented to illustrate the experimental approach for evaluating the cognitive effects of V1a receptor antagonists.[2]
Animal Model:
-
Species: Male Sprague Dawley rats.
-
Injury Model: A double impact to the forebrain was induced to create contusions and cognitive deficits.[2]
Treatment Protocol:
-
Compound: AVN576 (a novel V1a receptor antagonist).
-
Dosage and Administration: The specific dosage and route of administration were not detailed in the abstract.
-
Treatment Duration: 5 days, starting after the initial injury.[2]
Outcome Measures:
-
Cognitive Function: Assessed through learning and memory tasks (specific tests not named in the abstract).[2]
-
Neuroimaging: Magnetic Resonance Imaging (MRI) was used to evaluate:
-
Brain injury volume.
-
Ventricular volume.
-
Resting-state functional connectivity, particularly in hippocampal circuits.[2]
-
Signaling Pathways and Experimental Workflow
The therapeutic rationale for using V1a receptor antagonists in neurological disorders with cognitive impairment stems from the role of vasopressin in the brain. The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Hypothesized signaling pathway of vasopressin V1a receptor antagonists.
References
A Comparative Analysis of Elsovaptan and Balovaptan: A Guide for Researchers
This guide provides a detailed comparative analysis of two vasopressin V1a receptor antagonists, Elsovaptan and Balovaptan. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the vasopressin system. While extensive clinical data is available for Balovaptan, public information on this compound is currently limited, restricting a direct head-to-head comparison based on experimental results. This document therefore presents a comprehensive overview of Balovaptan, alongside the currently available information for this compound, to serve as a valuable resource for the scientific community.
Introduction to V1a Receptor Antagonism
Vasopressin, a neuropeptide primarily known for its role in regulating water balance and blood pressure, also plays a crucial role in complex social behaviors through its interaction with various receptors in the brain. The vasopressin V1a receptor (V1aR) has emerged as a key target for therapeutic intervention in conditions characterized by social deficits, such as autism spectrum disorder (ASD). Antagonism of the V1aR is hypothesized to modulate neural circuits involved in social recognition, communication, and bonding. Both this compound and Balovaptan are selective antagonists of the V1a receptor, representing a promising avenue for the development of novel therapeutics.
This compound: An Investigational V1a Receptor Antagonist
This compound is a potent and selective vasopressin V1a receptor antagonist.[1] Publicly available information on this compound is scarce. It has been identified as a potential candidate for research in Alzheimer's disease.[2] However, to date, no preclinical or clinical trial data on its pharmacokinetics, pharmacodynamics, safety, or efficacy have been published in peer-reviewed journals or presented at major scientific conferences. Its chemical formula is C19H20ClN5O2 and its molecular weight is 385.85 g/mol .[3]
Balovaptan: A Clinically Investigated V1a Receptor Antagonist
Balovaptan (also known as RG7314) is a selective, orally available, and brain-penetrant vasopressin V1a receptor antagonist that has been investigated for the treatment of social communication deficits in individuals with Autism Spectrum Disorder (ASD).[4][5] It received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for this indication based on initial clinical findings.[4]
Mechanism of Action
Balovaptan functions by competitively blocking the binding of vasopressin to the V1a receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, couples to Gαq/11 proteins. This coupling initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By inhibiting this pathway, Balovaptan is thought to modulate the activity of neural circuits implicated in social behavior.
Clinical Development of Balovaptan
Balovaptan has been evaluated in several clinical trials, most notably the Phase II VANILLA and aV1ation studies in adults and children/adolescents with ASD, respectively.
Experimental Protocols
The VANILLA study was a Phase II, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Balovaptan in adult males with moderate to severe ASD.[6][7]
-
Participants: 223 adult males with a diagnosis of ASD and an IQ ≥70.[6]
-
Intervention: Participants were randomized to receive daily oral doses of Balovaptan (1.5 mg, 4 mg, or 10 mg) or placebo for 12 weeks.[6]
-
Primary Efficacy Endpoint: Change from baseline in the Social Responsiveness Scale, 2nd Edition (SRS-2) total score at week 12.[6]
-
Secondary Efficacy Endpoint: Change from baseline in the Vineland™-II Adaptive Behavior Scales, Two-Domain Composite Score (communication and socialization domains) at week 12.[6]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
The aV1ation study was a Phase II, multicenter, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of Balovaptan in children and adolescents with ASD.[8][9]
-
Participants: 339 children and adolescents (aged 5-17 years) with a diagnosis of ASD and an IQ ≥70.[8]
-
Intervention: Participants were randomized to receive daily oral doses of age-adjusted Balovaptan (equivalent to adult doses of 4 mg or 10 mg) or placebo for 24 weeks.[8] The 4 mg arm was discontinued (B1498344) during the trial.[8]
-
Primary Efficacy Endpoint: Change from baseline in the Vineland™-II Adaptive Behavior Scales, Two-Domain Composite Score at week 24.[9]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.[8]
Data Presentation
Pharmacokinetics of Balovaptan
Pharmacokinetic parameters of Balovaptan were assessed in Phase I studies involving healthy adult volunteers.
| Parameter | Value | Study Population |
| Oral Bioavailability | ~100% | Healthy Adults |
| Time to Steady State | ~7 days (once-daily dosing) | Healthy Adults |
| Steady-State Tmax | 3-4 hours | Healthy Adults |
| Half-life (t1/2) | 45-47 hours (at steady state) | Healthy Adults |
| Metabolism | Primarily by CYP3A4 | In vitro data |
| Food Effect | Not significantly affected by food | Healthy Adults |
Data sourced from a population pharmacokinetics model analysis.
Efficacy of Balovaptan in ASD
| Endpoint | Placebo (n=75) | Balovaptan 1.5 mg (n=32) | Balovaptan 4 mg (n=77) | Balovaptan 10 mg (n=39) |
| Change in SRS-2 Total Score (Primary) | No statistically significant difference compared to Balovaptan | - | - | - |
| Change in Vineland-II Composite Score (Secondary) | - | - | Dose-dependent and clinically meaningful improvements observed | Dose-dependent and clinically meaningful improvements observed |
Source: Bolognani et al., Science Translational Medicine, 2019.[6]
| Endpoint | Placebo (n=81) | Balovaptan 10 mg equiv. (n=86) | p-value |
| Change in Vineland-II 2DC Score (Primary) | - | No statistically significant difference | 0.91 |
Source: Hollander et al., JAMA Psychiatry, 2022.[8][9]
Safety and Tolerability of Balovaptan
| Adverse Event | Placebo (n=75) | Balovaptan 1.5 mg (n=32) | Balovaptan 4 mg (n=77) | Balovaptan 10 mg (n=39) |
| Any Adverse Event | 64.0% | 78.1% | 66.2% | 66.7% |
| Headache | 21.3% | 12.5% | 13.0% | 12.8% |
| Anxiety | 8.0% | 6.3% | 0% | 10.3% |
| Fatigue | 6.7% | 6.3% | 1.3% | 10.3% |
| Upper Respiratory Tract Infection | 5.3% | 3.1% | 9.1% | 5.1% |
| Irritability | 5.3% | 3.1% | 9.1% | 5.1% |
Source: Silva et al., Insights in Biomedical Research, 2020.[5][10]
| Event | Placebo (n=81) | Balovaptan 10 mg equiv. (n=86) |
| Any Adverse Event | 75.3% | 76.7% |
| Serious Adverse Events | 4.9% | 1.2% |
Source: Hollander et al., JAMA Psychiatry, 2022.[8][9]
Comparative Summary and Future Directions
The available data provide a comprehensive, albeit complex, picture of Balovaptan's potential as a therapeutic agent for ASD. While the VANILLA study in adults showed promising signals of efficacy on a secondary endpoint, the primary endpoint was not met.[6] The subsequent aV1ation study in a pediatric population did not demonstrate a significant improvement in the primary outcome measure.[8][9] Across all studies, Balovaptan was generally well-tolerated.
In stark contrast, the public domain lacks any substantive data on this compound. While it is identified as a selective V1a receptor antagonist, its therapeutic potential, safety, and pharmacokinetic profile remain unknown.
For researchers in this field, the Balovaptan clinical development program offers valuable insights into the challenges of trial design and endpoint selection in ASD. The discrepancy in findings between the adult and pediatric studies highlights the complexities of targeting social communication deficits across different developmental stages.
Future research should focus on:
-
The publication of preclinical and any early clinical data for this compound to allow for a meaningful comparison with other V1a receptor antagonists.
-
Further analysis of the Balovaptan clinical trial data to identify potential subgroups of responders.
-
The development of more objective and sensitive outcome measures for social communication in ASD clinical trials.
References
- 1. This compound | V1a receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. FDA Calls Roche's Autism Drug a Breakthrough - BioSpace [biospace.com]
- 5. scholars.direct [scholars.direct]
- 6. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. a-phase-2-clinical-trial-of-a-vasopressin-v1a-receptor-antagonist-shows-improved-adaptive-behaviors-in-men-with-autism-spectrum-disorder - Ask this paper | Bohrium [bohrium.com]
- 8. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
In Vitro Showdown: A Head-to-Head Comparison of V1a Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable V1a receptor antagonist is a critical decision in advancing studies related to neuropsychiatric disorders, cardiovascular diseases, and social behavior. This guide provides an objective, data-driven comparison of commercially available V1a receptor antagonists, focusing on their in vitro performance in key assays. Experimental data has been compiled and summarized to facilitate informed decision-making.
The vasopressin 1a (V1a) receptor, a Gq/11 protein-coupled receptor, plays a crucial role in a multitude of physiological processes. Its activation by arginine vasopressin (AVP) triggers a signaling cascade that results in an increase in intracellular calcium, leading to various cellular responses. Consequently, antagonists of this receptor are valuable tools for both basic research and therapeutic development.
Performance Snapshot: Comparing Key In Vitro Metrics
The following table summarizes the binding affinity and functional potency of several widely used V1a receptor antagonists. Data has been collated from various publications and manufacturer's datasheets to provide a comparative overview. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.
| Compound | Target Species | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity (Fold vs. V1a) |
| SR 49059 (Relcovaptan) | Human | 1.1 - 6.3[1][2] | 3.7 (Platelet Aggregation)[1][3] | V2: >100, V1b: >100, OT: >100[1][3] |
| Rat | 1.6[1][4] | - | V2: >100, V1b: >100, OT: >100[1] | |
| Conivaptan | Human | 6.3[5] | - | V2: ~0.17[5] |
| OPC 21268 | Rat | 15 - 40[6][7] | - | V2: >2500[6][7] |
| SRX246 | Human | 0.3[4] | - | V1b, V2, OT: No significant interaction[4] |
| ML389 | Human | - | 40[8][9][10][11] | V1b: >1250, V2: >1250, OT: >1250[8][9][10] |
| Balovaptan (RG7314) | Human | 0.23 (Kb) | - | High selectivity over V1b, V2, and OT receptors |
In Vitro Experimental Methodologies
The data presented in this guide is derived from established in vitro assays. Below are detailed protocols for the key experiments used to characterize V1a receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the V1a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
CHO-K1 cells stably expressing the human V1a receptor are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a known concentration of a high-affinity V1a receptor radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled antagonist.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled V1a receptor agonist or antagonist.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a hallmark of V1a receptor activation.
1. Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably expressing the human V1a receptor are seeded into black, clear-bottom 96- or 384-well plates and cultured to form a confluent monolayer.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This allows the dye to enter the cells.
-
After incubation, the cells are washed with the assay buffer to remove excess dye.
3. Antagonist Incubation:
-
Varying concentrations of the V1a receptor antagonist are added to the wells and pre-incubated for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
A fixed concentration of a V1a receptor agonist (e.g., Arginine Vasopressin, typically at its EC80 concentration) is then automatically injected into each well.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
5. Data Analysis:
-
The increase in fluorescence upon agonist addition is measured.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
IP-One HTRF Assay
This assay provides a functional readout of Gq-coupled receptor activation by measuring the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.
1. Cell Preparation and Stimulation:
-
Cells expressing the V1a receptor are seeded in a suitable microplate and cultured.
-
The culture medium is replaced with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
The cells are pre-incubated with varying concentrations of the V1a receptor antagonist.
-
A fixed concentration of a V1a receptor agonist is then added to stimulate the cells, and the plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
2. Lysis and Detection:
-
A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1-cryptate) is added to each well.
-
The plate is incubated at room temperature to allow for the competitive binding between the cellularly produced IP1 and the d2-labeled IP1 for the anti-IP1-cryptate antibody.
3. Signal Measurement:
-
The HTRF signal is read on a compatible plate reader. The reader excites the cryptate donor and measures the fluorescence emission from both the donor and the d2 acceptor.
4. Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated. A higher concentration of cellular IP1 leads to a decrease in the HTRF signal.
-
The IC50 value for the antagonist is determined by plotting the percentage inhibition of the agonist-induced IP1 accumulation against the antagonist concentration.
Visualizing the Molecular and Experimental Landscape
To better understand the context of these in vitro comparisons, the following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. biocat.com [biocat.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Development of a radioligand for imaging V1a vasopressin receptors with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Elsovaptan and Other V1a Receptor Ligands: Binding Kinetics and Methodologies
For Immediate Release
A deep dive into the binding kinetics of Elsovaptan, a selective vasopressin V1a receptor antagonist, reveals its standing among other key V1a ligands. This guide provides a comprehensive comparison of the binding affinities and, where available, the kinetic properties of this compound, Relcovaptan, Conivaptan, and Lixivaptan. Detailed experimental protocols for the cited assays are also presented to aid researchers in their evaluation and future studies.
The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating various physiological processes, including vasoconstriction, glycogenolysis, and platelet aggregation. Its modulation has significant therapeutic potential, leading to the development of numerous antagonists. This report focuses on the comparative binding kinetics of this compound and other notable V1a ligands.
Comparative Binding Affinity of V1a Receptor Ligands
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to occupy 50% of the receptors at equilibrium. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value signifies a higher binding affinity.
| Ligand | Receptor Specificity | Binding Affinity (Ki) [nM] | Species |
| This compound | Selective V1a Antagonist | Data not publicly available | - |
| Relcovaptan (SR 49059) | Selective V1a Antagonist | 1.6 ± 0.2[1] | Rat (liver) |
| 1.1 - 6.3[2] | Human (platelets, adrenals, myometrium) | ||
| Conivaptan | V1a/V2 Antagonist | High Affinity (specific Ki not consistently reported)[3][4] | Human |
| Lixivaptan | Selective V2 Antagonist | Significant V2-receptor specificity over the V1a receptor[5] | Mouse (fibroblast cell line expressing human vasopressin receptors) |
| PF-184563 | Selective V1a Antagonist | 0.9[6] | Human |
V1a Receptor Signaling Pathway
The binding of an antagonist like this compound to the V1a receptor blocks the downstream signaling cascade initiated by the endogenous ligand, arginine vasopressin (AVP). This pathway is pivotal in mediating the physiological effects of AVP.
Experimental Protocols
The determination of binding kinetics is crucial for understanding the interaction between a ligand and its receptor. Two common methods employed for this purpose are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay (Competitive Binding)
This technique is widely used to determine the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the V1a receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human V1a receptor (e.g., HEK-293 or CHO cells).[8]
-
Radioligand: A high-affinity radiolabeled V1a receptor antagonist, such as [³H]SR 49059 or [¹²⁵I]phenylacetyl-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂.[8]
-
Test Compounds: this compound and other V1a ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the V1a receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[9][10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association (kon) and dissociation (koff) rates of a ligand, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of a test compound for the V1a receptor.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: (e.g., CM5 chip).
-
Receptor: Purified and solubilized V1a receptor.
-
Test Compounds: this compound and other V1a ligands.
-
Running Buffer: A buffer suitable for maintaining the stability and activity of the receptor and ligand (e.g., HBS-P+ buffer with a low concentration of detergent).
-
Immobilization Reagents: (e.g., EDC/NHS for amine coupling).
Procedure:
-
Receptor Immobilization: Covalently immobilize the purified V1a receptor onto the surface of the sensor chip.
-
Assay Run:
-
Inject a series of concentrations of the test compound over the sensor chip surface.
-
Monitor the change in the refractive index in real-time as the ligand associates with the immobilized receptor (association phase).
-
Switch back to the running buffer to monitor the dissociation of the ligand from the receptor (dissociation phase).
-
-
Regeneration: Inject a regeneration solution to remove the bound ligand and prepare the sensor surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
This comparative guide highlights the binding affinities of several key V1a receptor ligands. While quantitative binding data for this compound is not yet in the public domain, its classification as a selective V1a antagonist places it in a critical category of therapeutic agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the binding kinetics of these and other novel V1a ligands. A comprehensive understanding of both binding affinity and kinetics is essential for the rational design and development of new drugs targeting the vasopressin V1a receptor.
References
- 1. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 2. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csmres.co.uk [csmres.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Preclinical Profile of Vasopressin Receptor Antagonists: A Comparative Analysis
A comprehensive comparison of preclinical data for Elsovaptan is not possible at this time due to the absence of publicly available scientific literature detailing its pharmacological, pharmacokinetic, and pharmacodynamic properties. Commercial suppliers describe this compound as a potent and selective vasopressin V1a receptor antagonist, however, quantitative data from preclinical studies are not accessible in the public domain.
To fulfill the request for a comparative guide, this document provides a template for such an analysis by presenting preclinical data for other well-characterized vasopressin receptor antagonists: the V1a receptor antagonist SRX246 and the V2 receptor antagonists Tolvaptan and Lixivaptan . This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparison can be structured.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinities (Ki) of the selected vasopressin receptor antagonists for the human vasopressin V1a and V2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) - V1a | Ki (nM) - V2 | Selectivity (V1a/V2) |
| SRX246 | V1a | 0.3[1] | >10,000[2] | >33,333 |
| Tolvaptan | V2 | 12.5 | 0.43 | 0.034 |
| Lixivaptan | V2 | - | 1.2 (IC50) | - |
Table 2: Pharmacokinetic Parameters in Rats
This table presents key pharmacokinetic parameters of the selected compounds following oral administration in rats. These parameters provide insights into the absorption, distribution, and elimination of the drugs in a preclinical model.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | T½ (hr) | Bioavailability (%) |
| SRX246 | 10 | 200 ± 40 | 2 | 2 | ~25 |
| Tolvaptan | 1 | 250.7 ± 55.4 | 1.0 | 6.1 ± 1.0 | 23.2 |
| Lixivaptan | 10 | ~1500 | ~1.5 | ~3 | - |
Table 3: In Vivo Pharmacodynamic Effects in Animal Models
This table highlights the primary pharmacodynamic effects observed for each compound in relevant preclinical animal models.
| Compound | Animal Model | Dose | Key Efficacy Endpoint | Outcome |
| SRX246 | Hamster model of aggression | 20 mg/kg, p.o. | Reduction in aggressive behavior | Significant reduction in attack frequency and duration.[3] |
| Tolvaptan | Rat model of polycystic kidney disease (PKD) | 0.1% in diet | Reduction in kidney weight and cyst volume | Significantly decreased kidney weight and cyst volume.[4] |
| Lixivaptan | Rat model of polycystic kidney disease (PKD) | 0.5% in diet | Reduction in kidney cystic score | 54% reduction in kidney cystic score.[5] |
Experimental Protocols
Radioligand Binding Assay for Vasopressin Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for vasopressin V1a and V2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human V1a or V2 vasopressin receptor.
-
Radioligand: A radiolabeled ligand, typically [3H]-Arginine Vasopressin ([3H]-AVP), is used to bind to the receptors.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vivo Efficacy Study in a Rat Model of Polycystic Kidney Disease (PKD)
Objective: To evaluate the efficacy of a vasopressin V2 receptor antagonist in a preclinical model of PKD.
Methodology:
-
Animal Model: The PCK (polycystic kidney) rat is a commonly used genetic model of autosomal recessive polycystic kidney disease.
-
Dosing: The test compound (e.g., Tolvaptan or Lixivaptan) is administered to the rats in their diet at a specified concentration for a defined period (e.g., 8 weeks). A control group receives the standard diet without the compound.
-
Monitoring: Animal body weight and water intake are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and their kidneys are collected.
-
Primary Endpoints:
-
Kidney weight to body weight ratio is calculated.
-
Kidney tissue is histologically examined to determine the cystic index (a measure of the proportion of the kidney occupied by cysts).
-
-
Secondary Endpoints: Blood samples may be collected to measure markers of renal function, such as blood urea (B33335) nitrogen (BUN) and creatinine.[4][5]
Mandatory Visualization
Caption: Vasopressin V2 receptor signaling pathway and point of intervention for V2 antagonists.
Caption: Experimental workflow for determining vasopressin receptor binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of V1 Receptor Antagonists in CNS Models: A Focus on Elsovaptan and Nelivaptan
A Head-to-Head analysis of Elsovaptan and Nelivaptan, two vasopressin receptor antagonists, reveals distinct pharmacological profiles and highlights the current state of research in their application to Central Nervous System (CNS) models. While Nelivaptan has been extensively characterized as a selective vasopressin V1b receptor antagonist with demonstrated efficacy in preclinical models of stress, anxiety, and depression, publicly available data on the CNS effects of this compound, a potent and selective V1a receptor antagonist, remains limited, precluding a direct comparative assessment of their efficacy.
This guide synthesizes the available preclinical data for both compounds, presenting a comprehensive overview of Nelivaptan's activity in the CNS and contextualizing the therapeutic potential of V1a and V1b receptor antagonism.
Introduction to Vasopressin Receptor Antagonism in the CNS
The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating social behaviors, stress responses, and cognitive functions through its interaction with various receptor subtypes in the brain. The V1a and V1b receptors, both Gq/11 protein-coupled receptors, are key mediators of AVP's effects in the CNS. Antagonism of these receptors presents a promising therapeutic strategy for a range of neuropsychiatric disorders. This compound has been identified as a selective V1a receptor antagonist, while Nelivaptan is a well-characterized selective V1b receptor antagonist.
Quantitative Data Summary
A significant disparity exists in the publicly available preclinical data for this compound and Nelivaptan. While extensive quantitative data is available for Nelivaptan, detailing its binding affinity and functional activity, similar data for this compound's effects in CNS models is not present in the scientific literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) |
| Nelivaptan | V1b | [3H]AVP | Rat (native) | Not Specified | 3.7[1] |
| V1b | [3H]AVP | Rat (recombinant) | Not Specified | 1.3[1] | |
| V1b | [3H]AVP | Human | CHO cells | Competitive binding, specific Ki not stated[1] |
Note: No publicly available binding affinity data for this compound in CNS-relevant models was found.
Table 2: In Vitro Functional Assays
| Compound | Assay | Cell Line | Species | Effect | Potency |
| Nelivaptan | AVP-induced Ca2+ increase | CHO cells (human V1b receptor) | Human | Potent inhibition | 0.1-100 nM[1] |
| AVP-induced corticotropin (B344483) secretion | Not Specified | Rat | Dose-dependent inhibition | Significant from 3 mg/kg i.p. and 10 mg/kg p.o.[1] |
Note: No publicly available in vitro functional assay data for this compound in CNS-relevant models was found.
Table 3: In Vivo CNS Models
| Compound | Model | Species | Administration | Dose Range | Key Findings |
| Nelivaptan | Exogenous AVP-induced increase in plasma corticotropin | Sprague-Dawley rats | i.p. or p.o. | 1-30 mg/kg | Powerful dose-dependent inhibition of corticotropin increase[1] |
| Anxiolytic-like activity (punished crossings test) | Male NMRI mice | i.p. or p.o. | 1-10 mg/kg | Significant anxiolytic effects, maintained after repeated dosing[1] |
Note: While this compound is noted for its use in Alzheimer's disease research, no specific in vivo CNS efficacy data has been published.
Experimental Protocols
Detailed methodologies for the key experiments cited for Nelivaptan are provided below.
Radioligand Binding Assay for Nelivaptan
-
Objective: To determine the binding affinity of Nelivaptan for the V1b receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells transfected with the human V1b receptor.
-
Ligand: [3H]Arginine Vasopressin ([3H]AVP).
-
Procedure:
-
CHO cell membranes expressing the human V1b receptor were prepared.
-
Membranes were incubated with a fixed concentration of [3H]AVP and varying concentrations of Nelivaptan (e.g., 0.9-15 nM).
-
The incubation was carried out for 45 minutes to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound [3H]AVP was quantified using liquid scintillation counting.
-
The inhibition constant (Ki) was calculated from the IC50 value (the concentration of Nelivaptan that inhibits 50% of specific [3H]AVP binding) using the Cheng-Prusoff equation.
-
AVP-Induced Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of Nelivaptan at the V1b receptor.
-
Cell Line: CHO cells transfected with the human V1b receptor.
-
Stimulus: Arginine Vasopressin (AVP).
-
Procedure:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells were pre-incubated with varying concentrations of Nelivaptan (e.g., 0.1-100 nM) for 20 minutes.
-
AVP was added to the cells to stimulate the V1b receptor.
-
The change in intracellular calcium concentration was measured by monitoring the fluorescence of the calcium-sensitive dye.
-
The ability of Nelivaptan to inhibit the AVP-induced calcium increase was quantified to determine its potency as an antagonist.
-
In Vivo Model of Anxiolytic-Like Activity (Punished Crossings Test)
-
Objective: To evaluate the anxiolytic effects of Nelivaptan in an animal model of anxiety.
-
Species: Male NMRI mice.
-
Procedure:
-
Animals were administered Nelivaptan either intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 1-10 mg/kg.
-
The drug was administered 30 or 60 minutes before the test for i.p. administration, or for 7 days for repeated p.o. administration.
-
The test involves a chamber where movement between compartments is associated with a mild foot shock (punishment).
-
The number of punished crossings was recorded. An increase in the number of punished crossings is indicative of an anxiolytic-like effect.
-
Statistical analysis was performed to determine the significance of the drug's effect compared to a vehicle control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the V1a and V1b receptors and a typical experimental workflow for evaluating a vasopressin receptor antagonist in CNS models.
Caption: Signaling pathways of V1a and V1b vasopressin receptors.
Caption: Experimental workflow for preclinical CNS drug evaluation.
Conclusion
Nelivaptan stands as a well-documented selective V1b receptor antagonist with a clear profile of action in preclinical CNS models relevant to stress and anxiety. The available data robustly supports its mechanism of action and potential therapeutic utility. In contrast, while this compound is identified as a selective V1a receptor antagonist, the absence of publicly available quantitative data on its efficacy in CNS models prevents a direct comparison with Nelivaptan. Future research and publication of preclinical data for this compound will be essential to fully understand its potential in the CNS and to enable a comprehensive comparative analysis with other vasopressin receptor antagonists. Researchers in the field are encouraged to consult the primary literature for the most up-to-date information as new data becomes available.
References
A Comparative Analysis of the V1a Receptor Antagonists: Elsovaptan and PF-184563
A detailed guide for researchers and drug development professionals on the selectivity profiles, mechanisms of action, and experimental evaluation of two prominent vasopressin V1a receptor antagonists.
In the landscape of G-protein coupled receptor (GPCR) targeted therapeutics, the vasopressin V1a receptor has emerged as a significant target for a variety of clinical applications, including cardiovascular diseases and central nervous system disorders. This guide provides a comparative overview of two notable V1a receptor antagonists, Elsovaptan and PF-184563, with a focus on their selectivity profiles supported by available experimental data.
Introduction to V1a Receptor Antagonists
This compound and PF-184563 are both potent and selective antagonists of the vasopressin V1a receptor.[1][2] The V1a receptor, a key component of the vasopressin/oxytocin (B344502) family of receptors, is primarily coupled to the Gq/11 signaling pathway.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3] By blocking this cascade, V1a antagonists can modulate a range of physiological responses.
Selectivity Profiles: A Head-to-Head Comparison
The therapeutic efficacy and safety of a receptor antagonist are critically dependent on its selectivity for the intended target over other related receptors. In the case of V1a antagonists, selectivity is typically assessed against the closely related vasopressin V1b and V2 receptors, as well as the oxytocin (OT) receptor.
PF-184563: A Profile of High Selectivity
PF-184563 has been characterized with a high degree of selectivity for the V1a receptor. Quantitative data from radioligand binding assays demonstrate a sub-nanomolar affinity for the human V1a receptor, with significantly lower affinity for other vasopressin and oxytocin receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki/IC50) |
| PF-184563 | V1a | 0.9 nM (Ki) |
| V1b | >10,000 nM (IC50) | |
| V2 | >10,000 nM (IC50) | |
| OT | >10,000 nM (IC50) |
This data indicates that PF-184563 is over 10,000-fold more selective for the V1a receptor compared to the V1b, V2, and OT receptors.
This compound: A Qualitative Assessment
This compound is consistently described in the scientific literature and by commercial suppliers as a potent and selective vasopressin V1a receptor antagonist.[1][5][6] However, to date, specific quantitative binding affinity data (Ki or IC50 values) for this compound against the V1a, V1b, V2, and oxytocin receptors are not publicly available. This lack of published quantitative data presents a limitation in performing a direct, data-driven comparison of its selectivity profile against that of PF-184563.
Mechanism of Action: The V1a Signaling Pathway
Both this compound and PF-184563 exert their effects by competitively inhibiting the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor. This antagonism blocks the downstream signaling cascade.
Figure 1. V1a receptor signaling pathway and point of antagonism.
Experimental Protocols
The determination of a compound's selectivity profile is a critical step in its preclinical development. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Radioligand Binding Assay for Selectivity Profiling
This protocol describes a general method for assessing the binding affinity of a test compound (e.g., this compound or PF-184563) to the V1a, V1b, V2, and OT receptors.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the target receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V1a, V1b, V2, or OT receptors.
-
A suitable radioligand for each receptor (e.g., [3H]-Arginine Vasopressin).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Radioligand Addition: Add the radioligand at a concentration near its dissociation constant (Kd) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for radioligand binding assay.
Conclusion
Both this compound and PF-184563 are valuable tools for researchers investigating the role of the V1a receptor in health and disease. PF-184563 exhibits a well-documented and highly selective binding profile for the V1a receptor. While this compound is also described as a selective V1a antagonist, the lack of publicly available quantitative selectivity data makes a direct comparison challenging. For drug development professionals, the high selectivity of PF-184563 may offer a more predictable off-target effect profile. The experimental protocols outlined in this guide provide a framework for the independent evaluation and comparison of these and other V1a receptor antagonists. Further publication of quantitative data for this compound would be beneficial for the research community to allow for a more complete comparative assessment.
References
- 1. This compound | V1a receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasopressin and oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medkoo.com [medkoo.com]
Vasopressin V1a Antagonists in Neurodegenerative Disease: A Comparative Meta-Analysis
A new frontier in the treatment of neurodegenerative diseases may lie in the modulation of the vasopressin system. This guide provides a comprehensive meta-analysis of the current landscape of vasopressin V1a receptor antagonists, offering researchers, scientists, and drug development professionals a comparative overview of their therapeutic potential, with a focus on preclinical and clinical evidence in neurodegenerative disorders.
While research is still in its early stages, the vasopressin V1a receptor has emerged as a promising target for mitigating behavioral and psychological symptoms associated with several neurodegenerative and neurodevelopmental conditions. This review synthesizes the available data on leading V1a antagonists, detailing their mechanisms of action, experimental protocols, and clinical findings to date.
The Vasopressin V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) predominantly found in the brain, as well as in peripheral tissues such as the liver, kidney, and vasculature.[1] Its activation by arginine vasopressin (AVP) initiates a signaling cascade that plays a crucial role in regulating social behavior, stress responses, and cardiovascular homeostasis.
Upon AVP binding, the V1a receptor couples to Gαq/11 proteins, activating phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately leads to various cellular responses, including vasoconstriction and modulation of neuronal activity.[1][2]
Comparative Analysis of V1a Antagonists in Clinical Trials
To date, clinical research on V1a antagonists in the context of neurodegenerative and related disorders has primarily focused on two compounds: SRX246 for Huntington's Disease and balovaptan (B605908) for Autism Spectrum Disorder. While Autism Spectrum Disorder is a neurodevelopmental disorder, the findings from balovaptan trials offer valuable insights into the potential of V1a antagonism for modulating social and behavioral symptoms that can be present in neurodegenerative conditions.
Table 1: Overview of Key V1a Antagonists in Clinical Development
| Compound | Developer | Target Indication(s) | Mechanism of Action | Key Characteristics |
| SRX246 | Azevan Pharmaceuticals | Huntington's Disease (Irritability), Intermittent Explosive Disorder, PTSD | Selective V1a Receptor Antagonist | Orally bioavailable, CNS-penetrant.[1][3] |
| Balovaptan | Roche | Autism Spectrum Disorder | Selective V1a Receptor Antagonist | Orally bioavailable, brain-penetrant.[4] |
SRX246 in Huntington's Disease
Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. Irritability and aggression are common and distressing behavioral manifestations.
The "Safety, Tolerability, and Activity of SRX246 in Irritable HD patients" (STAIR) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[5][6]
-
Participants: 108 individuals with early symptomatic Huntington's disease and symptoms of irritability and aggression.[6]
-
Intervention: Participants were randomized to receive either SRX246 or a placebo. The SRX246 group underwent a dose-escalation regimen.[5]
-
Duration: 12 weeks.[5]
-
Primary Outcome: Safety and tolerability of SRX246.[5]
-
Secondary/Exploratory Outcomes: Measures of irritability, aggression, and other behavioral symptoms.[5]
| Outcome Measure | SRX246 Group | Placebo Group | p-value |
| Completion Rate | 82/106 subjects completed the trial on their assigned dose.[7] | Not explicitly stated, but overall completion was 82/106. | - |
| Serious Adverse Events | No serious adverse events reported.[5] | Not explicitly stated. | - |
| Exploratory Efficacy (Aggression) | Statistically significant reduction in some measures of aggression.[5] | Less reduction compared to SRX246. | <0.05 |
Balovaptan in Autism Spectrum Disorder
While not a neurodegenerative disease, the investigation of balovaptan in Autism Spectrum Disorder (ASD) provides the most extensive clinical data for a V1a antagonist to date, particularly in relation to social communication deficits, which can be a feature of some neurodegenerative conditions.
The aV1ation study was a Phase 2, randomized, double-blind, placebo-controlled trial in children and adolescents with ASD.[8]
-
Participants: Children and adolescents aged 5-17 years with a diagnosis of ASD and an IQ ≥ 70.[8]
-
Intervention: Daily oral administration of balovaptan (age-adjusted adult-equivalent doses of 4 mg or 10 mg) or placebo.[8]
-
Duration: 24 weeks.[8]
-
Primary Outcome: Change from baseline in the Vineland-II two-domain composite (socialization and communication) score.[8]
The aV1ation trial did not meet its primary endpoint.[8] No statistically significant improvement was observed in the Vineland-II two-domain composite score for either balovaptan dose group compared to placebo.[8] The drug was, however, well-tolerated.[8]
| Outcome Measure | Balovaptan (10mg equivalent) Group | Placebo Group | p-value |
| Change in Vineland-II 2DC Score | No significant improvement | No significant improvement | Not significant |
| Adverse Events | Similar proportion to placebo | Similar proportion to balovaptan | - |
| Serious Adverse Events | 1.2% (1 of 86 participants) | 4.9% (4 of 81 participants) | - |
Preclinical Evidence in Other Neurodegenerative Diseases
Direct clinical trial data for V1a antagonists in Alzheimer's and Parkinson's disease is currently lacking. However, preclinical studies in animal models offer some initial insights into their potential therapeutic utility.
Alzheimer's Disease Models
Research into the role of the vasopressin system in Alzheimer's disease is ongoing. Some studies suggest that alterations in vasopressin signaling may contribute to cognitive decline. Preclinical investigations with V1a antagonists in animal models of Alzheimer's disease are warranted to explore their potential to ameliorate cognitive deficits and neuropsychiatric symptoms.
Parkinson's Disease Models
The motor symptoms of Parkinson's disease are the primary focus of most therapeutic development. However, non-motor symptoms, including anxiety and depression, are also prevalent and significantly impact quality of life. Given the role of the V1a receptor in regulating anxiety and mood, preclinical studies in animal models of Parkinson's disease could explore the potential of V1a antagonists to alleviate these non-motor symptoms.
Future Directions and Conclusion
The exploration of vasopressin V1a receptor antagonists for the treatment of neurodegenerative diseases is a field with considerable potential, yet it remains in its nascent stages. The clinical findings for SRX246 in Huntington's disease, demonstrating a potential benefit for irritability and aggression, are encouraging and warrant further investigation in larger, confirmatory trials.[5] While the results for balovaptan in Autism Spectrum Disorder did not meet the primary efficacy endpoints for social communication, the compound was found to be safe and well-tolerated, providing valuable data for the class of drugs.[8]
A significant gap in the current research landscape is the lack of robust preclinical and clinical data for V1a antagonists in Alzheimer's and Parkinson's disease. Future research should prioritize well-designed preclinical studies in relevant animal models to investigate the effects of V1a antagonism on cognitive, motor, and behavioral symptoms characteristic of these diseases.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FDA Calls Roche's Autism Drug a Breakthrough - BioSpace [biospace.com]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. health.ucdavis.edu [health.ucdavis.edu]
- 7. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Elsovaptan
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This document provides essential, immediate safety and logistical information for the handling of Elsovaptan, a potent and selective vasopressin V1a receptor antagonist. The following guidelines, data, and protocols are designed to be a preferred resource, fostering a culture of safety and precision in the laboratory.
Immediate Safety and Hazard Overview
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. All personnel must be thoroughly familiar with the hazards and safety procedures outlined in this guide and the corresponding Safety Data Sheet (SDS) before handling the compound.
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Oral Toxicity |
| Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Hazardous to the Aquatic Environment, Long-Term Hazard |
| Warning | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Physicochemical and Toxicity Data
A comprehensive understanding of this compound's properties is critical for safe handling and experimental design. The following tables summarize key quantitative data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀ClN₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 385.85 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | Not available | N/A |
| Solubility | To be determined in various solvents. Generally soluble in DMSO and ethanol. | --INVALID-LINK-- |
Toxicity Data
| Endpoint | Value | Species | Route | Source |
| LD₅₀ (Median Lethal Dose) | Not available | Not available | Oral | N/A |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a high potential for aerosol generation. | Consult your institution's Environmental Health and Safety (EHS) department for a full respiratory protection program if needed. |
The following diagram outlines the logical workflow for selecting and using appropriate PPE when handling this compound.
Operational Plans
Handling and Storage
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[1]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Inform Personnel: Notify others in the vicinity and your laboratory supervisor.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a suitable container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated after cleanup.
The following flowchart illustrates the spill response procedure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated from other laboratory waste streams.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
The disposal decision-making process is outlined below.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, the following general protocol for a Vasopressin V1a Receptor Binding Assay can be adapted. Researchers must optimize and validate this protocol for their specific experimental conditions.
General Vasopressin V1a Receptor Competition Binding Assay
Objective: To determine the binding affinity of this compound for the vasopressin V1a receptor.
Materials:
-
HEK-293 cells expressing human recombinant vasopressin V1a receptors.[2]
-
Radioligand (e.g., [³H]-Arginine Vasopressin).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Wash Buffer.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells expressing the V1a receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
A fixed concentration of radioligand.
-
Varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a known V1a antagonist for non-specific binding).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
The following diagram outlines the workflow for this binding assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
